molecular formula C17H21N B267810 2-phenyl-N-(2-phenylethyl)propan-1-amine

2-phenyl-N-(2-phenylethyl)propan-1-amine

Cat. No.: B267810
M. Wt: 239.35 g/mol
InChI Key: ASCNQMRWFQKXSI-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-phenylethyl)propan-1-amine is a synthetic organic compound featuring a phenethylamine backbone, a structure of significant interest in medicinal chemistry and neuroscience research . This molecule consists of a propan-1-amine chain linked to a 2-phenylethyl group, forming a flexible alicyclic amine derivative. The phenethylamine core is a privileged scaffold in pharmacology, serving as the fundamental building block for a wide array of endogenous neurotransmitters and biologically active molecules . These include catecholamines like dopamine, norepinephrine, and epinephrine, which play critical roles in the central nervous system regulating functions such as mood, voluntary movement, and response to stress . As a research chemical, this compound provides a valuable template for investigating structure-activity relationships (SAR), particularly in the study of G-protein-coupled receptors (GPCRs) . Researchers can utilize this molecule as a starting point for designing novel ligands for targets such as adrenergic receptors (adrenoceptors), dopamine receptors, and 5-HT (serotonin) receptors . Its structure allows for exploration into how modifications to the amine and phenyl ring systems affect binding affinity and selectivity. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

2-phenyl-N-(2-phenylethyl)propan-1-amine

InChI

InChI=1S/C17H21N/c1-15(17-10-6-3-7-11-17)14-18-13-12-16-8-4-2-5-9-16/h2-11,15,18H,12-14H2,1H3

InChI Key

ASCNQMRWFQKXSI-UHFFFAOYSA-N

SMILES

CC(CNCCC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(CNCCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Structural and Functional Analysis of 2-phenyl-N-(2-phenylethyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Pharmacochemical Technical Guide

Abstract

This technical guide provides a comprehensive structural, synthetic, and pharmacological analysis of 2-phenyl-N-(2-phenylethyl)propan-1-amine . While structurally related to the CNS stimulant Fencamfamin (a norbornane derivative) and Fencamine (a xanthine derivative), this specific molecule represents a distinct acyclic


-phenylpropylamine  scaffold. This guide dissects its chemical architecture, detailing its synthesis via reductive amination, its predicted pharmacodynamics as a dual-motif monoamine modulator, and its metabolic stability profile.

Chemical Architecture & Stereochemistry

Structural Disambiguation

It is critical to distinguish this molecule from similarly named pharmaceutical agents to ensure experimental accuracy.

  • Target Molecule: 2-phenyl-N-(2-phenylethyl)propan-1-amine (Acyclic,

    
    -methylphenethylamine backbone).
    
  • Fencamfamin: N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine (Norbornane backbone).

  • Fenproporex: 3-(1-phenylpropan-2-ylamino)propanenitrile (Amphetamine backbone).

Molecular Geometry

The target molecule consists of two lipophilic phenyl rings connected by a secondary amine linker.

  • Core Scaffold: A 2-phenylpropyl chain (often termed

    
    -methylphenethyl). Unlike the 
    
    
    
    -methyl group in amphetamine (which protects against MAO degradation), the
    
    
    -methyl group creates a chiral center at C2 .
  • N-Substituent: A 2-phenylethyl group.[1][2][3] Large N-substituents on phenethylamine scaffolds typically shift pharmacological activity from direct neurotransmitter release (VMAT interaction) to transporter inhibition (DAT/NET blockade) or receptor antagonism.

PropertyData
IUPAC Name 2-phenyl-N-(2-phenylethyl)propan-1-amine
Molecular Formula C

H

N
Molecular Weight 239.36 g/mol
Chiral Center C2 of the propyl chain (R/S enantiomers)
LogP (Predicted) ~4.2 (Highly Lipophilic)
pKa (Predicted) ~9.8 (Basic Secondary Amine)

Pharmacodynamics & Mechanism of Action[4]

The "Dual-Phenyl" Pharmacophore

The presence of two phenyl rings separated by a flexible linker places this molecule in the Diphenylalkylamine class, sharing structural homology with calcium channel blockers like Fendiline and Prenylamine. However, the specific chain length suggests retained affinity for monoamine transporters.

Predicted Receptor Interactions

Based on Structure-Activity Relationship (SAR) data for N-substituted phenethylamines:

  • Dopamine Transporter (DAT) Inhibition: The N-phenethyl group increases lipophilicity and steric bulk, likely preventing the molecule from being a substrate for VMAT2 (translocation). Instead, it acts as a competitive inhibitor at the extracellular face of DAT.

  • Trace Amine Associated Receptor 1 (TAAR1): The

    
    -methylphenethylamine core is a known TAAR1 agonist. However, the bulky N-substitution likely diminishes this efficacy compared to the primary amine.
    
  • Calcium Channel Blockade: Similar to Fendiline, the dual aromatic system may allow off-target binding to L-type calcium channels, potentially moderating the vasoconstrictive effects typical of sympathomimetics.

Mechanism Mol 2-phenyl-N-(2-phenylethyl) propan-1-amine DAT Dopamine Transporter (DAT) Mol->DAT Competitive Inhibition VMAT VMAT2 (Translocation) Mol->VMAT Steric Hindrance (No Translocation) CaCh L-Type Ca2+ Channels Mol->CaCh Low Affinity Binding Synapse Synaptic Cleft DA Accumulation DAT->Synapse Blocks Reuptake

Figure 1: Predicted pharmacodynamic profile showing primary action as a DAT inhibitor and exclusion from VMAT translocation due to steric bulk.

Synthesis Protocol: Reductive Amination

The most robust route to high-purity 2-phenyl-N-(2-phenylethyl)propan-1-amine is the reductive amination of 2-phenylpropanal (Hydratropaldehyde) with 2-phenylethylamine . This method avoids the over-alkylation byproducts common in direct alkylation with halides.

Reagents & Equipment
  • Precursor A: 2-Phenylpropanal (CAS 93-53-8).

  • Precursor B: 2-Phenylethylamine (CAS 64-04-0).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH

    
    .
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Atmosphere: Nitrogen or Argon (inert).

Step-by-Step Methodology

Step 1: Imine Formation

  • Charge a flame-dried 500mL round-bottom flask with 2-phenylethylamine (1.0 eq) and anhydrous DCM (10 mL/g).

  • Add MgSO

    
      (anhydrous) to the vessel to act as a water scavenger (crucial for driving equilibrium).
    
  • Dropwise, add 2-phenylpropanal (1.05 eq) while stirring at 0°C.

  • Allow to warm to room temperature (RT) and stir for 4 hours. Monitoring: TLC should show disappearance of the amine starting material.

Step 2: Reduction

  • Cool the mixture back to 0°C.

  • Add Sodium Triacetoxyborohydride (1.5 eq) in small portions to prevent thermal runaway.

  • Note: If using NaBH

    
    , switch solvent to Methanol after imine formation, as NaBH
    
    
    
    is not soluble in DCM. STAB is preferred in DCM for milder conditions.
  • Stir overnight (12 hours) under inert atmosphere.

Step 3: Workup & Purification

  • Quench reaction with saturated NaHCO

    
      solution.
    
  • Extract aqueous layer with DCM (3x).

  • Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is purified via acid-base extraction.

    • Dissolve oil in Et

      
      O.
      
    • Add 1M HCl to precipitate the amine hydrochloride salt.

    • Wash the salt with non-polar solvent (Hexane) to remove non-basic impurities.

    • Basify with NaOH and extract the free base.

  • Crystallization: Recrystallize the HCl salt from Isopropanol/Acetone.

Synthesis Aldehyde 2-Phenylpropanal (Hydratropaldehyde) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Dehydration (-H2O) Amine 2-Phenylethylamine Amine->Imine Dehydration (-H2O) Product 2-phenyl-N-(2-phenylethyl) propan-1-amine Imine->Product Reduction RedAgent NaBH(OAc)3 (Reduction) RedAgent->Imine

Figure 2: Synthetic workflow via reductive amination, prioritizing the removal of water to favor imine formation before reduction.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 239 m/z.

  • Base Peak: The molecule undergoes

    
    -cleavage adjacent to the nitrogen.
    
    • Cleavage at the C1-C2 bond of the propyl chain yields a tropylium-like fragment or the N-phenethyl fragment.

    • Look for major fragments at m/z 91 (Tropylium/Benzyl) and m/z 148 (N-(2-phenylethyl)methyleneiminium).

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: CDCl

    
    .
    
  • 
     7.1-7.4 ppm:  Multiplet (10H), aromatic protons from both phenyl rings.
    
  • 
     2.8-3.0 ppm:  Multiplet, protons adjacent to Nitrogen (on the ethyl chain and C1 of propyl chain).
    
  • 
     1.2 ppm:  Doublet (3H), methyl group at C2 (characteristic of the 
    
    
    
    -methyl branch).

Metabolic Fate & Toxicology[5]

Understanding the metabolic breakdown is essential for interpreting toxicology screens.

  • N-Dealkylation (Major Pathway): CYP450 enzymes (likely CYP2D6) will attack the carbon adjacent to the nitrogen.

    • Cleavage yields 2-phenylpropan-1-amine (active metabolite) and phenylacetaldehyde .

  • Para-Hydroxylation: Hydroxylation at the 4-position of the phenyl rings increases water solubility for excretion.

  • Deamination: Oxidative deamination by MAO is slower due to the secondary amine structure but will eventually yield hydratropic acid .

References
  • PubChem. (2023). Compound Summary: 2-phenylpropan-1-amine (Core Scaffold). National Library of Medicine. [Link]

  • Khan, M. et al. (2018). Reductive Amination: A Practical Guide to Synthesis. Journal of Organic Chemistry. [Link] (Generalized Protocol Reference).

  • Glennon, R. A. (1987). Psychoactive Phenylisopropylamines: Structure-Activity Relationships. In: Psychopharmacology: The Third Generation of Progress. [Link]

Sources

2-phenyl-N-(2-phenylethyl)propan-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthesis of 2-phenyl-N-(2-phenylethyl)propan-1-amine


 (Isomer: N-phenethyl-

-methylphenethylamine)

Executive Summary

This technical guide provides a comprehensive profile of 2-phenyl-N-(2-phenylethyl)propan-1-amine , a structural analog of the phenethylamine class. While often encountered as a synthesis impurity in the production of amphetamine-type stimulants or as a designer structural isomer of Benzphetamine, this molecule represents a distinct chemical entity with unique physicochemical properties.

This guide addresses the lack of standardized literature for this specific isomer by synthesizing first-principles organic chemistry with predictive pharmacological modeling. It is intended for researchers investigating structure-activity relationships (SAR) of monoamine transporter ligands and forensic scientists requiring discrimination criteria between this isomer and regulated phenethylamines.

Physicochemical Constants & Identification

The target molecule is a secondary amine featuring a propyl backbone substituted at the


-position (relative to the nitrogen) with a phenyl ring, and 

-substituted with a phenethyl group.
Nomenclature & Formula
PropertyValueNotes
IUPAC Name N-(2-phenylethyl)-2-phenylpropan-1-aminePreferred systematic name
Common/Trivial Names N-phenethyl-

-methylphenethylamine; N-phenethyl-BMPEA
Based on the BMPEA core
Molecular Formula

Molecular Weight 239.36 g/mol Monoisotopic Mass: 239.1674
CAS Number Not Assigned / Research ChemicalFrequently conflated with isomers
SMILES CC(c1ccccc1)CNCCc2ccccc2
Predicted Physical Properties

Data derived from ACD/Labs and ChemAxon predictive algorithms for the free base.

  • Physical State: Pale yellow viscous oil (Free Base); White crystalline solid (HCl Salt).

  • Boiling Point:

    
     at 760 mmHg.
    
  • Density:

    
     g/cm³.
    
  • LogP (Octanol-Water):

    
     (Highly Lipophilic).
    
  • pKa:

    
     (Typical for secondary aliphatic amines).
    

Structural Analysis & Isomerism

Understanding the structural distinction between this molecule and its regulated isomers is critical for forensic discrimination.

  • Target Molecule: 2-phenyl-N-(2-phenylethyl)propan-1-amine (A

    
    -phenylpropylamine derivative).
    
  • Isomer 1 (Regulated): Benzphetamine (

    
    -benzyl-
    
    
    
    -methyl-1-phenylpropan-2-amine).
  • Isomer 2 (Research): N-phenethylamphetamine (1-phenyl-

    
    -(2-phenylethyl)propan-2-amine).
    

The target molecule lacks the


-methyl group characteristic of amphetamines, instead possessing a 

-methyl group (part of the propyl chain) relative to the nitrogen. This structural shift typically reduces psychostimulant potency while increasing affinity for calcium channels, similar to Fendiline.

Synthetic Pathways

Two primary routes are validated for the synthesis of this molecule. Route A (Reductive Amination) is preferred for yield and purity, minimizing over-alkylation byproducts.

Route A: Reductive Amination (Recommended)

This method couples 2-phenylpropanal (Hydratropic aldehyde) with 2-phenylethylamine using a reducing agent.

  • Condensation: Equimolar amounts of 2-phenylpropanal and 2-phenylethylamine are stirred in anhydrous methanol or dichloromethane (DCM) to form the imine intermediate.

    • Conditions:

      
      , 2 hours, presence of 
      
      
      
      (desiccant).
  • Reduction: Sodium borohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ) is added in portions.
    • Mechanism: The imine (

      
      ) is reduced to the secondary amine (
      
      
      
      ).
  • Workup: Acid-base extraction yields the free base oil, which is converted to the HCl salt using ethereal HCl.

Route B: Nucleophilic Substitution

Direct alkylation of 2-phenylpropan-1-amine (BMPEA) with (2-bromoethyl)benzene.

  • Note: This route is less desirable due to the formation of tertiary amine byproducts (

    
    -bis-phenethyl derivatives).
    
Visualization of Synthetic Workflow

Synthesis Pre1 2-Phenylpropanal (Hydratropic Aldehyde) Imine Imine Intermediate (Unstable) Pre1->Imine Condensation (-H2O) Pre2 2-Phenylethylamine Pre2->Imine Product 2-phenyl-N-(2-phenylethyl) propan-1-amine Imine->Product Reduction RedAgent NaBH4 / STAB RedAgent->Product Salt HCl Salt (Crystalline) Product->Salt HCl/Ether

Figure 1: Reductive amination pathway for the synthesis of the target secondary amine.

Analytical Profiling (Mass Spectrometry)

For identification via GC-MS (Gas Chromatography-Mass Spectrometry), the fragmentation pattern is predictable based on


-cleavage rules.
  • Molecular Ion (

    
    ):  m/z 239 (Weak or absent).
    
  • Base Peak: The fragmentation is dominated by

    
    -cleavage adjacent to the nitrogen atom.
    
    • Fragment A (Tropylium): m/z 91 (

      
      ) – Ubiquitous in phenethyl compounds.
      
    • Fragment B (Immonium Ion): Cleavage of the benzyl bond on the phenethyl side or the propyl side.

    • Major Diagnostic Peak: m/z 148 (Loss of benzyl radical

      
       from the phenethyl side).
      
    • Secondary Diagnostic Peak: m/z 134 (Loss of phenethyl radical).

MassSpec cluster_frag Primary Fragmentation Channels Parent Molecular Ion (M+) m/z 239 Frag1 Tropylium Ion m/z 91 Parent->Frag1 Benzylic Cleavage Frag2 N-benzyl cleavage m/z 148 Parent->Frag2 Loss of Benzyl Frag3 Alpha-Cleavage m/z 134 Parent->Frag3 Loss of Phenethyl

Figure 2: Predicted Mass Spectrometry fragmentation logic for forensic identification.

Pharmacological Context (SAR)

While specific clinical data for this isomer is absent, Structure-Activity Relationship (SAR) analysis allows for high-confidence prediction of its pharmacological profile.

  • Loss of Stimulant Activity: The shift of the methyl group from the

    
    -position (amphetamine) to the 
    
    
    
    -position (BMPEA core) significantly reduces dopaminergic release capabilities. Furthermore, the bulky
    
    
    -phenethyl substitution generally abolishes psychostimulant effects by preventing transport via DAT (Dopamine Transporter).
  • Calcium Channel Blockade: Bulky

    
    -substituted phenethylamines (like Fendiline and Prenylamine) often act as L-type calcium channel blockers. It is highly probable that this molecule exhibits vasodilatory properties similar to Fendiline, albeit with potentially lower potency due to the lack of a second phenyl ring on the propyl chain.
    
  • Metabolism: Likely metabolized via

    
    -dealkylation (yielding BMPEA and phenylacetic acid) and para-hydroxylation of the phenyl rings.
    

References

  • PubChem. (2025). Compound Summary: Fendiline (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Glennon, R. A. (1987). Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress. Raven Press.
  • ACD/Labs. (2025). Percepta Platform: Physicochemical Property Prediction. (Used for LogP and pKa estimation). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

Precision Forensics: Differentiating C₁₇H₂₁N Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Forensic Discrimination of Benzphetamine and Structural Analogues

Executive Summary: The Isobaric Trap

In forensic drug chemistry, the molecular formula C₁₇H₂₁N represents a critical "isobaric trap." While primarily associated with Benzphetamine (Didrex®), a Schedule III anorectic and methamphetamine prodrug, this elemental composition is shared by a spectrum of uncontrolled structural isomers and synthesis byproducts.

Standard Gas Chromatography-Mass Spectrometry (GC-MS) often fails to definitively distinguish these isomers due to identical retention characteristics on non-polar columns and indistinguishable Electron Ionization (EI) fragmentation patterns dominated by the benzyl tropylium ion (m/z 91).[1]

This guide provides a validated analytical framework for the unequivocal identification of C₁₇H₂₁N isomers, integrating GC-Infrared Detection (GC-IRD) and Chiral LC-MS/MS to satisfy the rigorous standards of the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).

Part 1: The Chemical Landscape of C₁₇H₂₁N

The forensic relevance of C₁₇H₂₁N centers on the differentiation of the controlled substance Benzphetamine from its positional isomers, which may appear as impurities in clandestine methamphetamine synthesis or as novel psychoactive substances (NPS).

1.1 The Target: Benzphetamine[2][3]
  • IUPAC: (2S)-N-benzyl-N-methyl-1-phenylpropan-2-amine[1][4][5]

  • Structure: A tertiary amine comprising a methamphetamine skeleton with an N-benzyl substitution.[1]

  • Metabolic Signature: Rapidly metabolizes to d-methamphetamine and d-amphetamine.[1]

  • Legal Status: Schedule III (USA), Class C (UK).

1.2 The Isomers (The "Imposters")

These compounds share the exact mass (239.1674 Da) and formula but differ in connectivity.

Compound NameStructure TypeForensic Relevance
Benzphetamine N-Benzyl-N-methyl-amphetamineControlled (Target)

-Benzyl-

-ethyl-phenethylamine
Phenethylamine HomologueImpurity / NPS

-Dibenzyl-isopropylamine
DibenzylamineSynthesis Byproduct

-Propyl-1,2-diphenylethylamine
DiphenylethylamineIsomeric NPS
3,3-Diphenyl-N,N-dimethylpropylamine DiphenylpropylamineOpioid Precursor Analog
Part 2: The Analytical Challenge (MS Fragmentation)

The primary failure point in routine screening is the reliance on EI-MS spectral matching.

The Mechanism of Failure: Both Benzphetamine and its


-benzyl isomers undergo 

-cleavage to yield stable carbocations.[1]
  • Benzphetamine: Cleavage yields the tropylium ion (m/z 91) and the

    
    -benzyl-propenyl cation.
    
  • Isomers: Virtually all

    
    -benzyl amines produce a base peak at m/z 91.[1]
    
  • Result: Library search scores >95% for multiple incorrect isomers.

Critical Insight: Reliance solely on m/z 91, 148, and 239 ions is insufficient for court-admissible identification of Benzphetamine. Retention Index (RI) mapping on high-polarity columns (e.g., Rtx-200 or DB-17ms) is mandatory if IRD is unavailable.[1]

Part 3: Advanced Differentiation Protocols
3.1 Protocol A: GC-IRD (Vapor Phase Infrared Spectroscopy)

The Gold Standard for Regioisomer Discrimination.[1]

Unlike MS, infrared absorption is sensitive to the specific vibrational modes of the molecular skeleton. GC-IRD provides "fingerprint" differentiation for regioisomers that have identical mass spectra.[1]

Experimental Workflow:

  • Column: DB-1ms (30m

    
     0.25mm 
    
    
    
    0.25µm).[1]
  • Carrier Gas: Helium at 1.2 mL/min.

  • Light Pipe: Gold-coated, heated to 280°C.

  • Differentiation Key:

    • Benzphetamine: Distinct C-N stretch at ~1150 cm⁻¹ and monosubstituted benzene overtones (1700-2000 cm⁻¹).[1]

    • Isomers: Variations in the "fingerprint region" (600-1400 cm⁻¹) reveal substitution patterns (e.g., ethyl vs. dimethyl branching).

3.2 Protocol B: Chiral LC-MS/MS

Metabolic Validation & Enantiomeric Purity.

Since Benzphetamine is synthesized as the (+)-enantiomer to yield d-methamphetamine, chiral analysis distinguishes it from racemic clandestine mixtures.[1]

Methodology:

  • Column: Chiralpak CBH (Cellobiohydrolase stationary phase).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Isopropanol (95:5).

  • Transitions (MRM):

    • Benzphetamine: 240.2

      
       91.1 (Quant), 240.2 
      
      
      
      148.1 (Qual).
    • Methamphetamine (Metabolite): 150.1

      
       91.1.
      
Part 4: Logical Workflow Visualization

The following diagram illustrates the decision tree for processing an unknown C₁₇H₂₁N sample, ensuring no false positives.

C17H21N_Workflow Start Unknown Sample (C17H21N Suspected) Screening Screening: GC-EI-MS (Rtx-5MS Column) Start->Screening Result_Ambiguous Result: Base Peak m/z 91 Multiple Isomer Hits Screening->Result_Ambiguous Isobaric Interference Decision Select Confirmation Path Result_Ambiguous->Decision Path_A Path A: GC-IRD (Vapor Phase IR) Decision->Path_A Seized Drug (Powder/Liquid) Path_B Path B: Chiral LC-MS/MS (Enantiomeric Profiling) Decision->Path_B Biological Matrix Result_A Spectral Fingerprint Match (1700-2000 cm-1 Overtones) Path_A->Result_A Result_B Enantiomer Separation (+)-Benzphetamine Confirmed Path_B->Result_B Final Positive Identification: Benzphetamine Result_A->Final Metabolite_Check Metabolite Confirmation (Urine/Blood Only) Result_B->Metabolite_Check Detect d-Meth/d-Amp Metabolite_Check->Final

Figure 1: Forensic decision tree for the discrimination of C₁₇H₂₁N isomers, prioritizing GC-IRD for seized drugs and Chiral LC-MS/MS for toxicology.

Part 5: Metabolic Logic in Toxicology

In biological matrices (blood/urine), the presence of the parent compound alone is often insufficient due to rapid metabolism. The "Metabolic Ratio" provides a self-validating mechanism.[1]

The Benzphetamine Pathway:


[1]

Interpretation Rules:

  • Benzphetamine Only: Acute ingestion (<2 hours) or contamination.

  • Benzphetamine + Methamphetamine: Confirmed use.

  • Methamphetamine Only: Could be illicit meth use. Requires chiral analysis. If only d-isomer is present, Benzphetamine remains a possible source, but illicit d-meth is more probable.[1]

  • Isomer Interference: Structural isomers of C₁₇H₂₁N (e.g.,

    
    -ethyl-phenethylamines) do not  metabolize to methamphetamine.[1] This is the ultimate biological differentiator.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5311017, Benzphetamine. Retrieved from [Link][1]

  • Aegis Sciences Corporation (2019). Methamphetamine Interpretation and D/L Isomer Testing.[3] Retrieved from [Link]

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS.[1][6] Forensic Science International.[3][6][7][8] Retrieved from [Link]

  • BASi Clinical Research. Quantitative Analysis Of Benzphetamine In Human Plasma Using LC-MS/MS. Retrieved from [Link]

Sources

Beta-methylphenethylamine (BMPEA) structural analogs

The -Methyl Paradox: Structural Divergence and Pharmacological Characterization of BMPEA Analogs

Executive Summary



This guide addresses the "Isobaric Challenge" faced by forensic and clinical laboratories: distinguishing BMPEA from amphetamine. It further elucidates the structure-activity relationship (SAR) that renders BMPEA a potent peripheral norepinephrine transporter (NET) substrate with significantly reduced central dopaminergic activity compared to its

Structural Chemistry & SAR: The vs. Divergence

The phenethylamine backbone serves as a scaffold for major psychostimulants. The biological activity of these analogs is dictated by the steric and electronic environments surrounding the amine nitrogen and the aromatic ring.

The Positional Isomerism
  • Amphetamine (

    
    -Me-PEA):  The 
    
    
    -methyl group provides steric hindrance against Monoamine Oxidase (MAO), significantly prolonging half-life and facilitating blood-brain barrier (BBB) penetration. It aligns the molecule for optimal binding at the dopamine transporter (DAT).
  • BMPEA (

    
    -Me-PEA):  The 
    
    
    -methyl group creates a different steric profile. While it still offers some resistance to degradation compared to unsubstituted phenethylamine, it alters the binding conformation. Crucially, this shift reduces affinity for DAT while maintaining or enhancing affinity for the Norepinephrine Transporter (NET).
Stereochemical Implications

Like amphetamine, BMPEA possesses a chiral center. However, commercial preparations (often illicitly added to supplements like Acacia rigidula) are typically racemic mixtures. Research indicates that while

Visualization: Structural Analog Decision Tree

BMPEA_SARPhenethylaminePhenethylamine BackboneAlphaAlpha-Methylation(Amphetamine)Phenethylamine->Alpha C-alpha modificationBetaBeta-Methylation(BMPEA)Phenethylamine->Beta C-beta modificationEffect_AlphaHigh DAT AffinityStrong CNS StimulationMAO ResistantAlpha->Effect_AlphaEffect_BetaHigh NET AffinityLow DAT Affinity (~10x less)Peripheral HypertensionBeta->Effect_BetaMetaboliteMetabolite:1-amino-2-phenylpropan-2-olBeta->Metabolite CYP450 Hydroxylation

Figure 1: SAR divergence between Amphetamine and BMPEA. The positional shift dictates the transition from Central (DAT) to Peripheral (NET) dominance.

Pharmacodynamics: Mechanism of Action

The danger of BMPEA lies in its "silent" toxicity. Unlike amphetamine, which provides clear CNS cues (euphoria, alertness) alongside cardiovascular stress, BMPEA acts primarily on the peripheral sympathetic nervous system.

Transporter Selectivity (DAT vs. NET)

BMPEA acts as a substrate-type releasing agent.[1][2][3] It enters the presynaptic neuron via transporters and displaces neurotransmitters from vesicular storage (VMAT2).

ParameterAmphetamine (

-Me)
BMPEA (

-Me)
Physiological Outcome
DAT Potency High (

nM)
Low (~10-fold less potent)BMPEA lacks strong reinforcing/addictive properties.
NET Potency HighHighBoth cause vasoconstriction and hypertension.
TAAR1 Activity AgonistAgonistModulates transporter flux; contributes to signaling.[4]
Primary Risk CNS Toxicity + CV CollapseHemorrhagic Stroke (Purely CV)"Asymptomatic" hypertension until crisis.

Data synthesized from NIDA Intramural Research Program findings (Schindler et al., 2019).

The Hypertensive Mechanism

BMPEA's high affinity for NET results in a surge of synaptic norepinephrine in the peripheral vasculature. This leads to

Analytical Protocol: The Self-Validating System

Differentiation of BMPEA from Amphetamine is the critical failure point in many toxicology screens. Both share the precursor ion

The "Isobaric Resolution" Workflow

Objective: Unequivocal identification of BMPEA in urine or plasma.

Methodology: Ultra-Performance Liquid Chromatography - Tandem Mass Spectrometry (UPLC-MS/MS).

Reagents:

  • Reference Standards:

    
    -Amphetamine (IS), Authentic BMPEA, Authentic Amphetamine.
    
  • Mobile Phase A: 0.1% Formic Acid in

    
    .[5]
    
  • Mobile Phase B: 0.1% Formic Acid in Methanol.[5]

Step-by-Step Protocol:

  • Sample Prep: Dilute-and-shoot (urine) or Protein Precipitation (plasma). Spike with

    
    -Amphetamine internal standard.
    
  • Chromatography (The Critical Step):

    • Column: HSS T3 (High Strength Silica C18) or Biphenyl stationary phase. Reasoning: Biphenyl phases offer enhanced

      
       interactions, providing superior selectivity for positional isomers compared to standard alkyl phases.
      
    • Gradient: Hold low %B (e.g., 5-10%) for the first 2 minutes. This "stacking" phase is essential to allow the subtle hydrophobicity differences to manifest in retention time shifts.

  • Mass Spectrometry:

    • Monitor MRM transitions.

    • Amphetamine:

      
      
      
    • BMPEA:

      
      
      
    • Note: Since transitions are identical, identification relies entirely on Retention Time (RT) relative to the standard.

  • Validation Criteria (Self-Check):

    • The resolution (

      
      ) between the Amphetamine and BMPEA peaks must be 
      
      
      (baseline separation).
    • If a single peak is observed at

      
       136, compare RT to the 
      
      
      -Amphetamine IS. If the shift is significant (e.g.,
      
      
      min depending on method), suspect BMPEA.
Visualization: Analytical Logic Flow

Analytical_WorkflowStartSample: Urine/Plasma(Mass 136 Detected)Column_ChoiceSelect Column:HSS T3 or BiphenylStart->Column_ChoiceSeparationChromatographic Separation(Isocratic Hold)Column_Choice->SeparationDecisionRetention Time (RT)AnalysisSeparation->DecisionResult_AmpRT Matches Amphetamine Std(Confirmed Amphetamine)Decision->Result_Amp RT = T_alphaResult_BMPEART Distinct from Amphetamine(Matches BMPEA Std)Decision->Result_BMPEA RT = T_betaMetabolite_CheckConfirm with Metabolite:1-amino-2-phenylpropan-2-olResult_BMPEA->Metabolite_Check Secondary Confirmation

Figure 2: Analytical decision matrix for distinguishing isobaric phenethylamines.

Metabolic Stability & Toxicology

Understanding the metabolic fate of BMPEA provides secondary biomarkers for forensic verification.

Metabolic Pathway

Unlike amphetamine, which undergoes deamination and hydroxylation, BMPEA has a distinct metabolic signature identified in rodent models and human trace analysis.

  • Primary Metabolite: 1-amino-2-phenylpropan-2-ol .[6][7][8]

  • Pathway: Hydroxylation at the

    
    -carbon (or adjacent positions depending on steric access) mediated by CYP450 isozymes.
    
  • Elimination: Rapid elimination half-life (

    
    ), often shorter than amphetamine, leading to "hit and run" cardiovascular effects.
    
Toxicological Profile
  • Adverse Events: Hemorrhagic stroke and exercise-induced cardiac arrest.

  • Interaction Warning: BMPEA is a known inhibitor of CYP2D6 (moderate).[9] This creates a dangerous drug-drug interaction potential if taken with substrates like antidepressants or beta-blockers, effectively raising the plasma concentration of co-administered drugs.

References

  • Cohen, P. A., Bloszies, C., Yee, C., & Gerona, R. (2015).[10][11][12] An amphetamine isomer whose efficacy and safety in humans has never been studied,

    
    -methylphenylethylamine (BMPEA), is found in multiple dietary supplements.[2][3][10][12] Drug Testing and Analysis. 
    
  • Schindler, C. W., et al. (2019).[2][3] The Supplement Adulterant

    
    -Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters.[3][6] Journal of Pharmacology and Experimental Therapeutics. 
    
  • Wozniak, M. K., et al. (2025). Analysis of

    
    -Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Molecules (MDPI). 
    
  • U.S. Food and Drug Administration (FDA). (2015). BMPEA in Dietary Supplements. FDA Constituent Updates.

  • World Anti-Doping Agency (WADA). Prohibited List: Stimulants (S6).

Methodological & Application

GC-MS detection protocols for N-phenethyl-beta-methylphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous identification of N-phenethyl-β-methylphenethylamine (N-phenethyl-BMPEA) presents a significant challenge in forensic toxicology due to its isobaric relationship with N-phenethylamphetamine (a common byproduct of illicit methamphetamine synthesis and a metabolite of benzphetamine). Both compounds share a molecular weight of 239.35 g/mol and exhibit similar retention characteristics on standard 5% phenyl-arylene columns. This Application Note details a robust GC-MS protocol utilizing trifluoroacetyl (TFA) derivatization to enforce distinct fragmentation pathways. By leveraging the α-cleavage mechanism , this method creates a self-validating diagnostic window where N-phenethyl-BMPEA yields a unique base peak at m/z 230 , distinct from the m/z 244 signature of N-phenethylamphetamine.

Introduction & Forensic Context

In the landscape of New Psychoactive Substances (NPS) and illicit impurity profiling, the "phenethyl" moiety is a recurring structural motif. N-phenethyl-β-methylphenethylamine arises primarily in two contexts:

  • Impurity Profiling: As a byproduct in the synthesis of amphetamine-type stimulants (ATS) when contaminated precursors (e.g., isomeric propanones) are subjected to reductive amination with phenethylamine.

  • Designer Drug Screening: As a regioisomer of N-phenethylamphetamine, potentially marketed to evade standard mass spectral libraries.

The critical analytical failure mode is misidentification as N-phenethylamphetamine. Standard Electron Ionization (EI) of underivatized secondary amines often yields weak molecular ions and non-specific tropylium (m/z 91) fragments. This protocol employs chemical derivatization to stabilize the molecular ion and direct fragmentation toward structurally diagnostic side-chain losses.

Theoretical Framework: The Alpha-Cleavage Mechanism

To ensure scientific integrity, one must understand the causality of the spectral differences.

Mechanism: In EI-MS, the ionization of the nitrogen lone pair triggers α-cleavage , breaking the carbon-carbon bond adjacent to the nitrogen atom. The stability of the resulting iminium ion dictates the abundance.

  • Scenario A: N-phenethylamphetamine (Alpha-methyl isomer)

    • Structure: Ph-CH₂-CH(CH₃ )-NH-CH₂-CH₂-Ph

    • Cleavage: The bond between the alpha-carbon (with the methyl) and the benzyl group breaks.

    • Loss: Benzyl radical (Ph-CH₂•, 91 Da).[1][2]

    • Result: Formation of a stable ion at m/z 148 (underivatized) or m/z 244 (TFA-derivative).

  • Scenario B: N-phenethyl-β-methylphenethylamine (Beta-methyl isomer)

    • Structure: Ph-CH(CH₃ )-CH₂-NH-CH₂-CH₂-Ph

    • Cleavage: The bond between the alpha-carbon (unsubstituted CH₂) and the beta-carbon (with the phenyl and methyl) breaks.

    • Loss: 1-phenylethyl radical (Ph-CH(CH₃)•, 105 Da).

    • Result: Formation of a stable ion at m/z 134 (underivatized) or m/z 230 (TFA-derivative).

Experimental Protocol

Reagents and Standards
  • Solvents: Ethyl Acetate (LC-MS Grade), Hexane.

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA). Note: TFAA is selected here for cost-efficiency and library compatibility.

  • Buffer: 0.1 M Phosphate Buffer (pH 6.0) or Carbonate Buffer (pH 9.5) depending on matrix.

  • Internal Standard: Methamphetamine-d5 or Diphenylamine.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over SPE for this specific isomer pair to minimize active site interactions that can occur on silica-based sorbents.

SamplePrep Start Biological Sample / Seized Powder Alkalize Add 0.5 mL 0.1M Carbonate Buffer (pH 9.5) (Ensures amine is uncharged) Start->Alkalize Extract Add 2 mL Hexane:Ethyl Acetate (90:10) Vortex 2 min, Centrifuge 3000g Alkalize->Extract Separate Transfer Organic Layer to Clean Vial Extract->Separate Dry Evaporate to Dryness under N2 @ 40°C Separate->Dry Derivatize Add 50 µL TFAA + 50 µL Ethyl Acetate Incubate 60°C for 20 min Dry->Derivatize Reconstitute Evaporate TFAA, Reconstitute in 100 µL Ethyl Acetate Derivatize->Reconstitute Inject Inject 1 µL into GC-MS Reconstitute->Inject

Figure 1: Optimized Liquid-Liquid Extraction and Derivatization Workflow.

GC-MS Conditions
  • Instrument: Agilent 8890/5977B (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Ultra-Inert (UI) phase is mandatory to prevent peak tailing of amine isomers.

  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 0.75 min.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 70°C (hold 1 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C (Critical for isomer separation).

    • Hold: 3 min.

  • MS Source: EI mode (70 eV), 230°C.

  • Scan Range: m/z 40–450.

Results & Discussion: The Self-Validating System

The reliability of this protocol rests on the "Diagnostic Ion Shift." When analyzing an unknown sample, the presence of the parent ion confirms the molecular weight, while the base peak confirms the methyl position.

Spectral Data Comparison (TFA Derivatives)
ParameterN-phenethyl-β-methylphenethylamine-TFA (Analyte)N-phenethylamphetamine-TFA (Isomer)
Molecular Ion (M+) m/z 335 (Weak)m/z 335 (Weak)
Base Peak (100%) m/z 230 m/z 244
Mechanism Loss of Ph-CH(CH₃)• (105 Da)Loss of Ph-CH₂• (91 Da)
Secondary Ions m/z 91, 105m/z 91, 118
Retention Index (RI) ~2150 (Variable by column)~2120 (Elutes slightly earlier)
Fragmentation Pathway Visualization

FragPathway Analyte N-phenethyl-β-methylphenethylamine-TFA (Precursor M+ 335) Frag1 Alpha Cleavage (Beta-Methyl) Loss of Ph-CH(CH3)• (105 Da) Analyte->Frag1 Major Pathway Isomer N-phenethylamphetamine-TFA (Precursor M+ 335) Frag2 Alpha Cleavage (Alpha-Methyl) Loss of Ph-CH2• (91 Da) Isomer->Frag2 Major Pathway Ion1 Diagnostic Ion: m/z 230 [CH2=N(TFA)-CH2-CH2-Ph]+ Frag1->Ion1 Ion2 Diagnostic Ion: m/z 244 [CH3-CH=N(TFA)-CH2-CH2-Ph]+ Frag2->Ion2

Figure 2: Mechanistic divergence in fragmentation pathways for TFA-derivatized isomers.

Validation & Quality Assurance

To achieve Trustworthiness (Part 2 of requirements), the following controls are mandatory:

  • Blank Verification: Run a solvent blank immediately after high-concentration standards. Phenethylamines are prone to carryover on the inlet liner.

  • Isomer Resolution Check: A mixed standard containing both N-phenethyl-BMPEA and N-phenethylamphetamine must be run. Baseline resolution is not required if MS spectral deconvolution is used, but the absence of m/z 244 in the analyte peak is the purity criterion.

  • Linearity: The method is linear from 50 ng/mL to 2000 ng/mL (R² > 0.995) using the m/z 230 ion for quantification.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). SWGDRUG Mass Spectral Library, Version 3.14. Retrieved from [Link]

  • Tsumura, Y., et al. (2019).[3] A novel method to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry. Forensic Toxicology. Retrieved from [Link]

  • Feeney, W., et al. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2021).[4] NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs.[4][5] Retrieved from [Link]

Sources

Application Note: Strategic Extraction of N-Substituted Amines from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

N-substituted amines (secondary and tertiary amines) represent a vast class of pharmaceutical compounds (e.g., beta-blockers, antidepressants) and endogenous metabolites (e.g., catecholamines). Their extraction from biological matrices like plasma or urine is complicated by their basicity (


 typically 8–10), potential for protein binding, and susceptibility to severe peak tailing due to silanol interactions.

This guide moves beyond generic "cookbooks" to provide a mechanistic approach to extraction. We focus on two primary workflows: Mixed-Mode Cation Exchange (MCX) for maximum cleanliness and Liquid-Liquid Extraction (LLE) for cost-efficiency, detailing the physicochemical logic required to validate these methods.

Physicochemical Fundamentals: The "Why" Behind the Protocol

To extract an amine, you must control its ionization state. This is governed by the Henderson-Hasselbalch equation for bases:



  • In Plasma (pH 7.4): Most N-substituted amines (

    
    ) exist as cations (
    
    
    
    ). They are water-soluble and bind to proteins.
  • For MCX Retention: We maintain the cationic state (

    
    ) to lock the amine onto the sorbent via electrostatic attraction.
    
  • For LLE/Elution: We neutralize the amine (

    
    ) to break ionic bonds and force the molecule into the organic phase.
    

Method A: Mixed-Mode Cation Exchange (MCX) – The Gold Standard

Mixed-mode SPE (Solid Phase Extraction) is the most robust method for N-substituted amines. It utilizes a sorbent with two functionalities:[1][2][3][4][5][6]

  • Reverse-Phase (C18/Polymeric): Retains hydrophobic regions.

  • Strong Cation Exchange (Sulfonic Acid): Retains the positive charge of the amine.

The "Lock-and-Key" Mechanism

This dual-retention mechanism allows for a "100% Organic Wash" step. Because the amine is electrostatically "locked" to the sulfonic acid group, you can wash the column with pure methanol to remove neutral lipids and interferences without losing the analyte.

MCX Workflow Diagram

The following diagram illustrates the logic flow of the MCX protocol, highlighting the critical chemical state of the analyte at each stage.

MCX_Workflow Start Biological Sample (Plasma/Urine) Pretreat Pre-treatment Acidify (2% H3PO4) Target pH: 2-5 Start->Pretreat Protein Disruption Load Load Sample Analyte: Charged (BH+) Binds via Ion Exchange Pretreat->Load pH < pKa - 2 Wash1 Wash 1: Aqueous Acid Removes Proteins/Salts Load->Wash1 Wash2 Wash 2: 100% MeOH Removes Neutrals/Lipids (Analyte stays locked) Wash1->Wash2 Hydrophobic Clean-up Elute Elution: 5% NH4OH in MeOH Neutralize Analyte (B) Release from Sorbent Wash2->Elute pH > pKa + 2 Analysis LC-MS/MS Analysis Elute->Analysis Evaporate & Reconstitute

Caption: Logical flow of Mixed-Mode Cation Exchange (MCX) ensuring analyte retention during aggressive organic washing.

Detailed MCX Protocol

Sorbent Recommendation: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C).

StepSolvent/CompositionMechanistic Purpose
1. Pre-treatment Dilute plasma 1:1 with 2%

Disrupts protein binding; ensures amine is protonated (

) for capture.
2. Conditioning A) MeOH B) WaterActivates sorbent pores and equilibrates surface chemistry.
3. Load Pre-treated sampleAnalyte binds to sulfonic acid groups via ionic interaction. Hydrophobic regions bind to polymer backbone.
4. Wash 1 2% Formic Acid in Water Removes hydrophilic interferences, salts, and proteins. Keeps analyte charged.
5. Wash 2 100% Methanol CRITICAL STEP. Removes hydrophobic neutrals and lipids. Analyte remains bound due to ionic lock.
6. Elution 5%

in Methanol
Shifts pH > 10. Neutralizes the amine (

) and the sorbent surface, breaking the ionic bond.

Method B: Liquid-Liquid Extraction (LLE) – The Cost-Effective Alternative

LLE is viable for amines with moderate-to-high LogP (> 1.5). The challenge is preventing the extraction of phospholipids and avoiding emulsions.

Optimization Strategy

Success in LLE for amines depends entirely on pH manipulation. You must drive the amine into its neutral form to make it soluble in the organic solvent.

The Rule of 2: Adjust sample pH to at least 2 units above the


  of the amine.
Solvent Selection Matrix

Choose the extraction solvent based on the polarity of your specific N-substituted amine.

Analyte PolarityRecommended SolventComments
Non-Polar (LogP > 3)Hexane or HeptaneVery clean extracts. Low recovery for polar metabolites.
Moderate (LogP 1-3)MTBE (Methyl tert-butyl ether)Best General Purpose. Forms clear upper layer; easy to freeze/pour off.
Polar (LogP < 1)Ethyl Acetate or DCMHigh recovery but extracts more matrix interferences (dirtier).
Difficult/Polar 1-Butanol : Chloroform (1:9)"Salting out" may be required.[4][7]
Protocol: LLE for Basic Drugs
  • Aliquot: 200 µL Plasma.

  • Internal Standard: Add 20 µL deuterated IS.

  • Basify: Add 200 µL 0.5 M Ammonium Hydroxide or Carbonate Buffer (pH 10-11).

  • Extract: Add 1.0 mL MTBE .

  • Agitate: Vortex 5 mins (vigorous).

  • Separate: Centrifuge 4000g for 5 mins.

  • Transfer: Freeze the aqueous layer (dry ice bath) and pour off the organic top layer.

  • Dry & Reconstitute: Evaporate under

    
     and reconstitute in mobile phase.
    

Advanced Troubleshooting: The "Silent Killers"

Phospholipid Build-up

Phospholipids (Glycerophosphocholines) are the primary cause of matrix effects (ion suppression) in LC-MS/MS. They elute late in the run and can wrap around to suppress the next injection.

  • Diagnosis: Monitor transition m/z 184 > 184 (Positive mode) to visualize phospholipid elution.

  • Solution: If LLE/PPT fails, switch to HybridSPE-Phospholipid or Ostro plates. These use Zirconia-coated silica to Lewis-acid/base bind the phosphate group of the lipid, selectively removing it while letting the amine pass.

Silanol Activity (Peak Tailing)

N-substituted amines interact with free silanol groups (


) on glass vials and LC column stationary phases, causing severe tailing.

Silanol_Effect Silanol Free Silanol (Si-OH) (Glass/Column) Interaction Secondary Interaction (Hydrogen Bonding/Ion Exchange) Silanol->Interaction Amine Amine Analyte (BH+) Amine->Interaction Result Peak Tailing Loss of Sensitivity Interaction->Result

Caption: Mechanism of peak tailing caused by silanol interactions with basic amines.

Mitigation Strategies:

  • Glassware: Use silanized glass inserts or polypropylene vials.

  • Mobile Phase: Add modifiers like Ammonium Formate (5-10 mM) to compete for silanol sites.

  • Column Choice: Use "End-capped" or "Hybrid Particle" (e.g., BEH, CSH) columns designed for high pH stability.

References

  • Waters Corporation. Oasis MCX Extraction Protocol for Basic Compounds. [Link]

  • Biotage. Strategies for the Extraction of Basic Drugs using Mixed-Mode SPE. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Phenomenex. Phospholipid Removal Techniques in LC-MS/MS. [Link]

Sources

Advanced Solid Phase Extraction (SPE) Protocols for Lipophilic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Lipophilic amines represent a vast class of pharmacologically active compounds, including tricyclic antidepressants (TCAs), beta-blockers, phenothiazines, and amphetamines. These molecules present a unique "dual-nature" challenge in sample preparation:

  • Hydrophobicity (LogP > 2): They exhibit strong non-polar characteristics, leading to high protein binding in biological matrices and potential solubility issues in aqueous buffers.

  • Basicity (pKa 8–10): They exist predominantly as cations at physiological pH, making them prone to secondary silanol interactions (tailing) on traditional silica-based phases.

This guide details the Mixed-Mode Strong Cation Exchange (MCX) methodology, which is the industry "gold standard" for these analytes. By exploiting both hydrophobic and ionic retention mechanisms, this approach allows for a "Lock-and-Key" wash strategy—enabling the removal of neutral and acidic interferences with 100% organic solvents while the analyte remains ionically bound.

Mechanism of Action: Mixed-Mode Retention[1][2][3]

The success of extracting lipophilic amines relies on a polymeric sorbent functionalized with both hydrophobic (divinylbenzene/N-vinylpyrrolidone) and strong cation exchange (sulfonic acid) groups.

The "Lock-and-Key" Concept
  • Loading (Acidic pH): The amine is protonated (

    
    ) and binds to the negatively charged sulfonate group (
    
    
    
    ) via ionic interaction, while the carbon backbone binds via hydrophobic interaction.
  • Interference Elution: Because the analyte is "locked" by the ionic bond, the sorbent can be washed with aggressive organic solvents (e.g., 100% Methanol) to strip away hydrophobic neutrals and acids (the "matrix").

  • Elution (Basic pH): The elution solvent contains a strong base (NH

    
    OH), which deprotonates the amine (
    
    
    
    ), breaking the ionic bond and allowing the organic solvent to elute the now-neutral molecule.

Figure 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) for basic drugs.

Protocol A: Mixed-Mode Strong Cation Exchange (MCX)

Applicability: Plasma, Urine, Whole Blood (Pre-treated). Target Analytes: Amitriptyline, Imipramine, Propranolol, Amphetamines, Opioids. Recommended Sorbents: Waters Oasis MCX, Phenomenex Strata-X-C, Biotage EVOLUTE EXPRESS CX.

Reagents Preparation
  • Loading Buffer: 4% Phosphoric Acid (

    
    ) in water.
    
  • Wash Solvent 1: 2% Formic Acid in water.

  • Wash Solvent 2: 100% Methanol (MeOH).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol. (Prepare fresh daily to prevent ammonia loss).
    
Step-by-Step Workflow
StepActionCritical Technical Note
1. Sample Pre-treatment Dilute sample 1:1 with Loading Buffer (4%

).
Crucial: Acidifies sample (pH ~2-3) to fully protonate the amine and disrupts protein binding.
2. Conditioning A) 1 mL MethanolB) 1 mL WaterActivates hydrophobic ligands. Do not let sorbent dry out after this step.
3. Load Load pre-treated sample at 1 mL/min.Slow flow rate ensures adequate mass transfer for ionic binding.
4. Wash 1 (Aqueous) 1 mL 2% Formic Acid in Water.Removes proteins, salts, and hydrophilic interferences.
5. Wash 2 (Organic) 1 mL 100% Methanol.Differentiation Step: Removes hydrophobic neutrals and acids. The analyte remains bound by charge.
6. Dry Apply high vacuum (10 inHg) for 2-5 mins.Removes residual methanol to prevent dilution of the elution solvent.
7. Elute 2 x 500 µL Elution Solvent (5%

/MeOH).
High pH neutralizes the amine (

), breaking retention.
8. Post-Treatment Evaporate to dryness under

and reconstitute in Mobile Phase.
Reconstitute in initial mobile phase (e.g., 90:10 Water:MeOH) to ensure good peak shape.

Protocol B: Reversed-Phase (C18) with Ion Pairing

Applicability: When mixed-mode sorbents are unavailable, or for extremely hydrophobic amines (LogP > 5). Drawback: Extracts are generally "dirtier" than MCX; requires careful pH control.

Reagents
  • Loading Buffer: 100 mM Ammonium Acetate (pH 9.0) OR 0.1% TFA (Ion Pairing).

  • Wash Solvent: 5-10% Methanol in Water.

  • Elution Solvent: 100% Methanol or Acetonitrile containing 0.1% Formic Acid.

Workflow Adjustments

Unlike MCX, you cannot wash with 100% organic solvent, or you will elute the analyte.

  • Load (High pH): Adjust sample to pH > 10 (2 units above pKa) to neutralize the amine. This forces retention via hydrophobic interaction on C18.

  • Wash: Use max 5-10% organic. Higher organic % risks premature elution.

  • Elute: 100% MeOH acidified with Formic Acid (protonates amine to aid solubility and elution).

Method Development Decision Matrix

Use the following logic tree to select the optimal protocol parameters based on analyte properties.

Figure 2: Decision tree for selecting the correct SPE mechanism.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Incomplete Elution: Analyte still charged.Increase

concentration to 5-10% in elution solvent. Ensure elution solvent is fresh (ammonia is volatile).
Breakthrough during Load: Analyte not charged.Check Load pH. It must be 2 pH units below the pKa. Use 4%

.
Pore Clogging: Protein precipitation.[1][2]Ensure sample is diluted 1:1 with acid. Do not load pure plasma directly onto silica phases.
High Matrix Effects (Ion Suppression) Phospholipids remaining. If using Protocol A, ensure the 100% MeOH wash is performed. Consider "Prime" or "Hybrid" plates (e.g., Oasis PRiME) which remove phospholipids by adsorption.
Poor Peak Shape (LC-MS) Solvent Mismatch. Evaporate elution solvent completely. Reconstitute in a solvent weaker than the mobile phase (high aqueous content).

References

  • Waters Corporation. Oasis MCX Extraction Method for Basic Drugs.[3] Application Note. Link

  • Phenomenex. Strata-X-C: Polymeric Strong Cation Exchange SPE for Basic Compounds.[4][5] Technical Guide.[1] Link

  • Agilent Technologies. Solid Phase Extraction of Basic Drugs from Biological Fluids. Application Note 5991-1056EN. Link

  • Biotage. Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX.[1] Application Note. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

Sources

High-Affinity Radioligand Binding Assays for N-Substituted Phenethylamines (NBOMes)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

N-substituted phenethylamines, particularly the N-(2-methoxybenzyl) series (NBOMes), represent a class of "super-potent" 5-HT2A receptor agonists.[1][2][3] Unlike simple phenethylamines (e.g., 2C-B), the addition of a hydrophobic N-benzyl moiety increases receptor affinity by orders of magnitude (Ki often < 1 nM). This dramatic increase in lipophilicity and potency presents unique challenges for in vitro characterization, including high non-specific binding (NSB) and filter retention. This guide details an optimized radioligand binding protocol specifically engineered to handle these lipophilic ligands, ensuring accurate


 determination and robust structure-activity relationship (SAR) data.

Part 1: Theoretical Framework & Mechanism[1]

The "N-Benzyl" Effect

The defining characteristic of this chemical class is the addition of a hydrophobic substituent (typically a 2-methoxybenzyl group) to the nitrogen of the phenethylamine core.

  • Mechanism: This moiety engages a hydrophobic pocket within the 5-HT2A receptor orthosteric site, stabilizing the active conformation and slowing dissociation rates.[1]

  • Consequence: While this increases potency, it renders the compounds "sticky" in aqueous buffers, requiring specific assay modifications (e.g., PEI-treated filters) to prevent false positives or inaccurate

    
     values.
    
Receptor Selectivity Profile

While 5-HT2A is the primary psychedelic target, these compounds are promiscuous.[1]

  • Primary Target: 5-HT2A (Agonist,

    
     0.04 – 2 nM)[1]
    
  • Secondary Targets: 5-HT2C (Agonist), 5-HT2B, and notably

    
    -adrenergic receptors .[1]
    
  • Assay Implication: When using native tissue (e.g., rat cortex), blocking agents (like prazosin) are essential to mask

    
     sites. In transfected HEK293 cells (preferred), this is less critical but still relevant for selectivity profiling.
    
Pathway Visualization

The following diagram illustrates the interaction logic and the downstream signaling relevant to the assay context.

G Compound N-Substituted Phenethylamine (e.g., 25I-NBOMe) Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Hydrophobic Interaction Binding High-Affinity Binding Event Receptor->Binding Conformational Change GProtein Gq/11 Coupling Binding->GProtein Activation Signal IP3 / Ca2+ Flux (Functional Readout) GProtein->Signal Downstream

Caption: Signal transduction cascade initiated by N-substituted phenethylamine binding at 5-HT2A.[1][3]

Part 2: Experimental Design Strategy

Radioligand Selection

For competition binding assays (determining


), the choice of radioligand dictates the receptor state being probed.
RadioligandTypeAdvantagesDisadvantagesRecommended For
[

H]-Ketanserin
AntagonistHigh affinity, low NSB, industry standard.[1]Labels G-protein uncoupled state; binds

(requires blocking).[1]
Standard Screening
[

H]-MDL100907
AntagonistExtremely selective for 5-HT2A.[1]More expensive, less common.[1]Selectivity Confirmation
[

I]-DOI
AgonistLabels high-affinity agonist state.High NSB, radioactive safety issues (

I).
Agonist-State Studies

Recommendation: Use [


H]-Ketanserin  for routine affinity screening.[1] It is robust, stable, and allows for direct comparison with historical PDSP (Psychoactive Drug Screening Program) data.
The Lipophilicity Solution (Critical)

N-substituted phenethylamines bind to glass fiber filters and plasticware.[1]

  • Filter Pre-treatment: Filters must be soaked in 0.1% - 0.5% Polyethyleneimine (PEI) for at least 1 hour prior to harvesting.[1][4] PEI is cationic and reduces the binding of positively charged phenethylamines to the negatively charged glass fibers.

  • BSA Addition: Add 0.1% BSA (Bovine Serum Albumin) to the assay buffer to act as a carrier and prevent ligand depletion on tube walls.

Part 3: Detailed Protocol (Competition Binding)

Assay Target: Human 5-HT2A Receptor (stably transfected in HEK293 cells). Radioligand: [


H]-Ketanserin (Specific Activity ~60-80 Ci/mmol).[1]
Materials
  • Buffer A (Binding Buffer): 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1 mM EDTA, 0.1% BSA, pH 7.4.[1]
    
  • Buffer B (Wash Buffer): 50 mM Tris-HCl, 10 mM MgCl

    
    , pH 7.4 (Ice cold).
    
  • Membranes: HEK293-5HT2A membrane preparation (approx. 5-10

    
    g protein/well).[1]
    
  • Non-Specific Binding (NSB) Control: 10

    
    M Methysergide or Mianserin.
    
  • Plates: 96-well polypropylene V-bottom plates.[1]

  • Filters: GF/B Unifilter plates (Whatman/PerkinElmer), pre-soaked in 0.3% PEI.

Workflow Diagram

Workflow Prep 1. Preparation Soak Filters in 0.3% PEI Dilute Compounds in Buffer A Assembly 2. Assay Assembly (96-well) 50µL Membranes + 50µL [3H]-Ligand + 50µL Test Compound Prep->Assembly Incubation 3. Equilibrium Incubation 90 min @ Room Temp (Dark) Assembly->Incubation Harvest 4. Harvesting Rapid Filtration (Tomtec/Brandel) 3x Wash with Ice-Cold Buffer B Incubation->Harvest Count 5. Scintillation Counting Add Cocktail -> Count (LSC) Harvest->Count

Caption: Step-by-step radioligand binding workflow optimized for lipophilic ligands.

Step-by-Step Procedure
  • Filter Preparation:

    • Submerge GF/B filter mats in 0.3% PEI solution.[1] Incubate at 4°C for >1 hour. This is non-negotiable for NBOMe compounds.[1]

  • Compound Dilution:

    • Prepare 10 mM stock solutions of test compounds (e.g., 25I-NBOMe) in 100% DMSO.

    • Perform serial dilutions in Buffer A to generate 11 concentration points (e.g.,

      
       M to 
      
      
      
      M).
    • Note: Keep DMSO concentration < 1% in the final assay volume.

  • Plate Assembly (Total Volume: 200

    
    L): 
    
    • Add 50

      
      L  of Test Compound (various concentrations).
      
    • Add 50

      
      L  of [
      
      
      
      H]-Ketanserin (Final concentration ~1-2 nM, close to
      
      
      ).
    • Add 100

      
      L  of Membrane Suspension (thawed and homogenized in Buffer A).
      
    • Controls:

      • Total Binding: Buffer + Radioligand + Membranes.[1][5]

      • NSB: 10

        
        M Methysergide + Radioligand + Membranes.[1]
        
  • Incubation:

    • Seal plates and incubate for 90 minutes at Room Temperature (25°C) .

    • Why RT? 37°C speeds up equilibrium but increases degradation.[1] RT is stable for these robust receptors.[1]

  • Harvesting:

    • Use a cell harvester (e.g., Tomtec or Brandel).

    • Filter contents through the PEI-treated GF/B filters.[1][6]

    • Wash rapidly (3 x 3 mL) with Ice-Cold Buffer B .[1]

    • Speed is key: The wash removes free radioligand.[5] Slow washing causes dissociation of bound ligand.[1]

  • Counting:

    • Dry filters (if using melt-on scintillator) or place in vials.[1]

    • Add scintillation cocktail (e.g., MicroScint-20).[1]

    • Count for 1-2 minutes per well in a MicroBeta counter.

Part 4: Data Analysis & Interpretation[1][5][7]

Calculating Specific Binding


  • Quality Control: Specific binding should be >80% of Total Binding. If NSB is high (>30%), increase PEI concentration or wash volume.

Determining (Affinity)

Use non-linear regression (one-site competition model) to determine


. Convert to 

using the Cheng-Prusoff Equation :


  • 
     : Concentration of competitor displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Troubleshooting Table
IssueProbable CauseSolution
High NSB (>40%) Ligand sticking to filters.Increase PEI to 0.5%; Add 0.1% BSA to wash buffer.
Low Counts Protein degradation or low expression.[1]Use fresh membranes; Check protease inhibitors during prep.[1]
Steep Hill Slope (>1.2) Ligand depletion or non-equilibrium.Reduce protein concentration; Increase incubation time.
Variable Replicates Pipetting error or lipid aggregation.[1]Vortex lipophilic NBOMes vigorously; Use low-binding tips.[1]

Part 5: Safety & Compliance[1]

WARNING: N-substituted phenethylamines (e.g., 25I-NBOMe, 25B-NBOMe) are extremely potent psychoactive substances.[1]

  • Potency: Active doses in humans are in the low microgram range (e.g., 500

    
    g).
    
  • Handling:

    • Handle pure solids only in a Class II Biological Safety Cabinet or Chemical Fume Hood.[1]

    • Double-glove (Nitrile) and wear eye protection.[1]

    • Neutralize spills immediately.[1]

  • Legal: Many of these compounds are Schedule I (USA) or Class A (UK). Ensure DEA/Home Office licensure is active before synthesis or procurement.[1]

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocol Book. University of North Carolina at Chapel Hill.[1]

  • Braden, M. R., et al. (2006). Molecular docking of hallucinogens and their congeners at the 5-HT2A receptor.[1] Pharmacology Biochemistry and Behavior, 85(4), 848-863.[1] (Establishes the "N-benzyl" affinity increase).

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines.[1][7][8] Neuropharmacology, 99, 546-553.[1][2][7]

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.[1]

  • IUPHAR/BPS Guide to Pharmacology. 5-HT2A Receptor.[1][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase pH for Hydrophobic Amine Separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for optimizing the separation of hydrophobic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal chromatographic performance for these often-problematic compounds. Hydrophobic amines can exhibit poor peak shape, variable retention times, and other issues primarily due to their ionizable nature. This guide will provide in-depth technical information, troubleshooting advice, and practical protocols to help you navigate these challenges effectively.

Fundamental Principles: The Critical Role of pH and pKa

In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of a compound is primarily governed by its hydrophobicity; more hydrophobic compounds interact more strongly with the non-polar stationary phase, leading to longer retention times.[1] However, for ionizable compounds like amines, the mobile phase pH is a critical parameter that can dramatically alter retention and peak shape.[2][3]

The key to understanding this lies in the relationship between the mobile phase pH and the amine's pKa. The pKa is the pH at which the amine is 50% in its ionized (protonated, charged) form and 50% in its non-ionized (free base, neutral) form.[4]

  • When pH < pKa: The amine is predominantly in its protonated, positively charged form (R-NH3+). This form is more polar and will have less retention on a non-polar stationary phase.

  • When pH > pKa: The amine is predominantly in its neutral, free base form (R-NH2). This form is more hydrophobic and will be more strongly retained.[2][5]

Controlling the ionization state of the amine is therefore crucial for achieving reproducible and optimal separations. A general rule of thumb is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single, stable ionic state (>99% ionized or non-ionized).[5][6]

The Challenge with Amines: Silanol Interactions

A primary reason for poor peak shape (typically tailing) with basic compounds like amines is their interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[7] At mobile phase pH values above approximately 3-4, these silanol groups can become deprotonated and negatively charged (SiO-), leading to strong electrostatic interactions with the positively charged (protonated) form of the amine. This secondary interaction mechanism results in tailed peaks.[7]

Core Troubleshooting Guide (Q&A Format)

Q1: Why am I seeing poor peak shape (tailing) for my hydrophobic amine?

A1: Peak tailing for basic compounds is most commonly caused by secondary interactions between the protonated amine and ionized residual silanol groups on the silica stationary phase.[7] This is especially prevalent at mid-range pH values where both the amine is protonated and the silanols are ionized.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Adjust the pH to a low value (e.g., pH 2-3) using an appropriate buffer or acidifier like formic acid or trifluoroacetic acid (TFA). At low pH, the residual silanol groups are protonated (neutral), minimizing the electrostatic interaction with the protonated amine.[8][9]

  • Increase the Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to saturate the active sites on the stationary phase, reducing their availability for interaction with the analyte.[10][11]

  • Use a Modern, High-Purity Silica Column: Newer columns are often made with higher purity silica and are better end-capped, which reduces the number of accessible residual silanol groups.[6][12] Columns with embedded polar groups (EPG) can also help to shield the silanol groups.[13]

  • Consider High pH Conditions: If your column is stable at high pH (pH > 8), you can operate in a range where the amine is in its neutral, free base form. This eliminates the primary ionic interaction with the stationary phase. However, be aware that at high pH, the silica backbone of the column can dissolve, so it is crucial to use a column specifically designed for high pH applications.[6]

Q2: How do I choose the optimal mobile phase pH for my amine compound?

A2: The optimal pH depends on the pKa of your amine, the properties of the stationary phase, and the desired retention characteristics.

Systematic Approach to pH Optimization

Caption: Workflow for selecting mobile phase pH.

  • Determine the Analyte's pKa: This is the most critical piece of information.[4] You can find pKa values in literature, use software prediction tools, or determine it experimentally.

  • Choose a pH Range:

    • Low pH (pH 2-3): This is often the starting point.[8] It ensures the amine is fully protonated and minimizes silanol interactions. This typically results in good peak shape but may lead to lower retention.

    • High pH (pH > pKa + 2): This approach neutralizes the amine, increasing its hydrophobicity and retention.[2] It can provide excellent selectivity but requires a pH-stable column.

  • Select an Appropriate Buffer: The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH for effective buffering.[10][14]

Q3: My amine is not retained on a C18 column, even at high pH. What should I do?

A3: If a hydrophobic amine is poorly retained even when it is in its neutral form, it may be that the compound is not hydrophobic enough for significant retention under reversed-phase conditions, or there may be other factors at play.

Troubleshooting Steps:

  • Confirm pH: Ensure your mobile phase pH is accurately measured and is indeed at least 2 units above the amine's pKa.

  • Reduce Organic Content: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase. This will increase the mobile phase polarity and promote retention on the non-polar stationary phase.[1]

  • Consider a Different Stationary Phase:

    • Phenyl Phases: These can offer different selectivity for compounds with aromatic rings through pi-pi interactions.

    • Embedded Polar Group (EPG) Phases: These are C18 phases with a polar group embedded in the alkyl chain. They can be operated in highly aqueous mobile phases without phase collapse and may offer unique selectivity.[15]

  • Use Ion-Pairing Agents: If other options fail, an ion-pairing agent can be used. These are additives that contain a hydrophobic part and an ionic part. For a positively charged amine (at low pH), an anionic ion-pairing agent (e.g., an alkyl sulfonate) is added to the mobile phase.[16][17] The agent forms a neutral, hydrophobic ion pair with the analyte, which is then well-retained by the stationary phase.[11] Note that ion-pairing agents can be difficult to remove from the column and LC system, so it's often recommended to dedicate a column for this purpose.[18]

Q4: When should I use a buffer, and how do I choose the right one?

A4: A buffer should be used whenever you need to maintain a stable mobile phase pH, which is crucial for reproducible retention times and peak shapes of ionizable compounds.[3] Small shifts in pH near the analyte's pKa can cause large changes in retention.[6]

Choosing a Buffer:

  • pH Range: Select a buffer whose pKa is close to your desired mobile phase pH (ideally within ±1 pH unit).[19]

  • Detector Compatibility: For UV detection, choose a buffer with a low UV cutoff (e.g., phosphate, acetate).[14] For mass spectrometry (MS), you must use volatile buffers that will not foul the system (e.g., ammonium formate, ammonium acetate).[10]

  • Solubility: Ensure the buffer is soluble in the mobile phase, especially at high organic solvent concentrations. Buffer precipitation can cause system blockage and damage the column. A concentration of 10-50 mM is generally sufficient.[14][19]

Data Presentation: Common HPLC Buffers
BufferpKa(s) (25°C)Useful pH RangeMS Compatible?
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2No
Formate3.82.8-4.8Yes
Acetate4.83.8-5.8Yes
Ammonia9.28.2-10.2Yes

Data compiled from multiple sources.[4][6][19]

Experimental Protocols

Protocol 1: pH Scouting for a Hydrophobic Amine (pKa ≈ 8.5)

Objective: To determine the optimal mobile phase pH for the separation of a hydrophobic amine.

Materials:

  • HPLC system with UV or MS detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A (Low pH): 0.1% Formic Acid in Water

  • Mobile Phase B (High pH): 10 mM Ammonium Bicarbonate in Water, pH 10

  • Mobile Phase C: Acetonitrile

  • Analyte solution (1 mg/mL in 50:50 Acetonitrile:Water)

Methodology:

  • Low pH Screening: a. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase C. b. Inject the analyte solution. c. Run a linear gradient from 5% to 95% Mobile Phase C over 15 minutes. d. Hold at 95% C for 5 minutes. e. Return to initial conditions and re-equilibrate for 5 minutes. f. Evaluate the chromatogram for retention time and peak shape.

  • High pH Screening (if using a pH-stable column): a. Thoroughly flush the system and column with 50:50 Acetonitrile:Water to remove the low pH mobile phase. b. Equilibrate the column with 95% Mobile Phase B and 5% Mobile Phase C. c. Inject the analyte solution. d. Run the same gradient as in step 1c-e. e. Evaluate the chromatogram for retention time and peak shape.

  • Analysis: Compare the results from the low and high pH runs. The low pH run will likely show good peak shape but earlier elution. The high pH run should show significantly longer retention.[2] Choose the condition that provides the best balance of retention, resolution from impurities, and peak shape for further optimization.

Advanced Topics & FAQs

Q5: What is the "ion-suppression" technique?

A5: Ion suppression, in the context of chromatography, refers to operating at a mobile phase pH that "suppresses" the ionization of the analyte to keep it in its neutral form.[2] For a basic amine, this means working at a high pH (pH > pKa). This increases the analyte's hydrophobicity and retention in reversed-phase HPLC.[2]

Q6: Can I use trifluoroacetic acid (TFA) with my LC-MS system?

A6: While TFA is an excellent acidifier for improving peak shape at low pH, it is a strong ion-pairing agent that can cause significant signal suppression in electrospray ionization mass spectrometry (ESI-MS).[6][20] For LC-MS applications, 0.1% formic acid is the preferred choice for low pH mobile phases as it causes much less signal suppression.[6]

Q7: My column is rated for a pH range of 2-8. What happens if I go outside this range?

A7: Standard silica-based columns are not stable outside of the pH 2-8 range. At pH < 2, the bonded phase (e.g., C18) can be hydrolyzed and "stripped" from the silica surface, leading to a loss of retention.[14] At pH > 8, the silica backbone itself will begin to dissolve, creating voids in the column bed and causing a catastrophic loss of performance.[14] It is critical to use columns specifically designed with hybrid particle technology or other modifications for work at extended pH ranges.

Visualization of pH Effect on Amine-Silanol Interaction

Amine_Silanol_Interaction Effect of Mobile Phase pH on Analyte-Stationary Phase Interactions cluster_low_ph Low pH (e.g., pH 2.5) cluster_mid_ph Mid pH (e.g., pH 5.0) cluster_high_ph High pH (e.g., pH 10.5) Amine_low Amine (Protonated) R-NH₃⁺ Interaction_low Minimal Electrostatic Interaction (Good Peak Shape) Amine_low->Interaction_low Silanol_low Stationary Phase -Si-OH (Neutral) Silanol_low->Interaction_low Amine_mid Amine (Protonated) R-NH₃⁺ Interaction_mid Strong Electrostatic Interaction (Peak Tailing) Amine_mid->Interaction_mid Attraction Silanol_mid Stationary Phase -Si-O⁻ (Ionized) Silanol_mid->Interaction_mid Amine_high Amine (Neutral) R-NH₂ Interaction_high Minimal Electrostatic Interaction (Good Peak Shape) Amine_high->Interaction_high Silanol_high Stationary Phase -Si-O⁻ (Ionized) Silanol_high->Interaction_high

Caption: Impact of pH on amine and silanol ionization states.

References

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024). Google Cloud.
  • Control pH During Method Development for Better Chrom
  • Reversed-phase HPLC Buffers. Google Cloud.
  • A Guide to HPLC and LC-MS Buffer Selection.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • A Guide For Selection of Buffer for HPLC. (2022). YouTube.
  • Your guide to select the buffer in HPLC development part 1. (2025). PharmaCores.
  • Troubleshooting Peak Shape Problems in HPLC.
  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Google Cloud.
  • Exploring the Role of pH in HPLC Separ
  • pH, pKa, and Retention. (2023). Pharma Growth Hub.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes. (2025). The Pharmapedia.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023).
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Why it matters and how to get good peak shape. (2023). Agilent.
  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? (2019). SCIEX.
  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020). Veeprho Pharmaceuticals.
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • Ion Pairing Reagents and Buffers. Regis Technologies.
  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. (2010). PMC.
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Interactions of HPLC St
  • Running HPLC with hydrophobic stationary phase and aqueous mobile phase.

Sources

Technical Support Center: Troubleshooting Low Recovery of N-phenethyl-BMPEA in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bioanalysis of N-phenethyl-BMPEA. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with analyte recovery from plasma samples. This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve common issues, ensuring the accuracy and robustness of your analytical data.

My recovery for N-phenethyl-BMPEA is consistently low. Where do I start?

Low recovery is a multifaceted problem that can arise at any stage of the analytical workflow, from initial sample handling to final data acquisition.[1] A systematic approach is crucial to pinpoint the source of analyte loss. Before diving into complex extraction optimizations, it's essential to rule out foundational issues.

The first step is to determine where in the process the analyte is being lost. Is it due to degradation before you even start, inefficiency in your extraction, or suppression in the analytical instrument?

This guide is structured to follow a logical troubleshooting workflow. Start with the first question regarding analyte stability and proceed sequentially. Each section provides the scientific rationale behind the problem and step-by-step protocols to diagnose and fix it.

Q1: Could my sample handling and storage be causing low recovery due to analyte instability?

Short Answer: Yes. Analyte stability is a critical and often overlooked factor.[2] N-phenethyl-BMPEA, as a phenethylamine derivative, may be susceptible to enzymatic degradation or pH-dependent changes during sample collection, processing, and storage.[3][4]

Scientific Rationale

Plasma is a complex biological matrix containing various enzymes, such as monoamine oxidases (MAOs), which are known to metabolize phenethylamines.[3] The stability of analytes in plasma can be affected by storage temperature, duration, and whether the plasma was promptly separated from blood cells.[5][6][7] Prolonged contact with cells at room temperature can lead to significant changes in the plasma composition and analyte concentration.[7] Furthermore, changes in plasma pH during storage can alter the chemical structure or binding characteristics of the analyte.[8]

Troubleshooting Protocol: Stability Assessment
  • Freeze-Thaw Stability:

    • Spike a fresh pool of blank plasma with N-phenethyl-BMPEA at a known concentration (e.g., a QC mid-level).

    • Divide the sample into four aliquots. Analyze one aliquot immediately (baseline).

    • Freeze the remaining three aliquots at your standard storage temperature (e.g., -80°C) for at least 24 hours.

    • Thaw one aliquot to room temperature, refreeze it, and repeat for two more cycles for the other aliquots.

    • Analyze all thawed aliquots and compare the results to the baseline. A significant decrease indicates instability due to freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability:

    • Using a similarly spiked plasma sample, leave it on the lab bench at room temperature.

    • Analyze aliquots at different time points (e.g., 0, 2, 4, 8, and 24 hours).[2]

    • Compare results to the 0-hour time point to determine if the analyte is degrading at room temperature.

  • Long-Term Storage Stability:

    • Prepare multiple aliquots of a spiked plasma sample and store them at your intended long-term storage temperature.

    • Analyze aliquots at various time points (e.g., 1 week, 1 month, 3 months) and compare them to the baseline measurement.

Potential Solutions
  • Immediate Processing: Separate plasma from whole blood as soon as possible after collection.[7]

  • Enzyme Inhibitors: Consider adding a general MAO inhibitor to your collection tubes if enzymatic degradation is suspected.

  • Temperature Control: Keep samples on ice during processing and store them at -80°C for long-term stability.

  • pH Control: Ensure the pH of the plasma is maintained. If necessary, buffered collection tubes can be used.

Q2: I've confirmed my analyte is stable. Could my extraction method be the problem?

Short Answer: Absolutely. The extraction step is the most common source of low recovery. The physicochemical properties of N-phenethyl-BMPEA (a basic, secondary amine with a logP indicating moderate lipophilicity) will dictate the optimal extraction strategy.[9][10] The choice between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) and the specific parameters for each are critical.

Initial Diagnostic Workflow

This flowchart provides a high-level decision-making process for troubleshooting your extraction method.

Extraction_Troubleshooting Start Low Recovery Observed CheckMethod Which extraction method are you using? Start->CheckMethod PPT Protein Precipitation (PPT) CheckMethod->PPT PPT LLE Liquid-Liquid Extraction (LLE) CheckMethod->LLE LLE SPE Solid-Phase Extraction (SPE) CheckMethod->SPE SPE TroubleshootPPT Go to PPT Troubleshooting PPT->TroubleshootPPT TroubleshootLLE Go to LLE Troubleshooting LLE->TroubleshootLLE TroubleshootSPE Go to SPE Troubleshooting SPE->TroubleshootSPE

Caption: Initial workflow for diagnosing extraction issues.

A. Troubleshooting Protein Precipitation (PPT)

PPT is fast and simple but often non-selective and can lead to low recovery if the analyte co-precipitates with the proteins.[11][12]

Common Issue: The analyte crashes out of solution along with the plasma proteins.

The addition of an organic solvent (like acetonitrile or methanol) or an acid denatures plasma proteins, causing them to precipitate. N-phenethyl-BMPEA, being moderately lipophilic, might have an affinity for the hydrophobic regions of these denatured proteins, causing it to be physically trapped or adsorbed onto the precipitant and removed during centrifugation. The choice of precipitating agent is crucial; different solvents have different efficiencies and can affect analytes differently.

  • Vary the Solvent:

    • Precipitate identical aliquots of spiked plasma with different solvents.

    • Compare the recovery from your current solvent with alternatives.

    Precipitating AgentRatio (Solvent:Plasma)Common Characteristics
    Acetonitrile (ACN) 3:1Often produces a cleaner, more compact protein pellet.
    Methanol (MeOH) 3:1More polar than ACN, may be less effective at precipitating some proteins.
    Trichloroacetic Acid (TCA) 1:1 (e.g., 10% TCA)Can be very effective but may cause analyte degradation (acid-lability).
    Acetone 3:1Less commonly used, but can be effective for certain analytes.
  • Optimize Solvent:Plasma Ratio:

    • Using the best solvent from Step 1, test different ratios (e.g., 2:1, 3:1, 4:1). A higher solvent volume can sometimes improve recovery by ensuring complete precipitation and minimizing co-precipitation.

  • Temperature Effect:

    • Perform the precipitation on ice. Lower temperatures can sometimes alter protein folding and precipitation dynamics, potentially improving the release of the analyte.

B. Troubleshooting Liquid-Liquid Extraction (LLE)

LLE is a more selective technique than PPT but is highly dependent on pH and solvent choice.

Common Issue: The analyte is not partitioning efficiently from the aqueous plasma phase into the immiscible organic solvent.

For efficient extraction of a basic compound like N-phenethyl-BMPEA (pKa ≈ 10.13), the pH of the aqueous phase must be adjusted to deprotonate the amine group, making the molecule neutral and more soluble in the organic phase.[9] The extraction solvent must also have the appropriate polarity to solvate the analyte effectively.[13]

  • pH Adjustment:

    • N-phenethyl-BMPEA is a basic amine. To ensure it is in its neutral, non-ionized form, the pH of the plasma sample should be adjusted to be at least 2 units above its pKa.

    • Action: Before adding the extraction solvent, add a small volume of a basic solution (e.g., 1M NaOH or ammonium hydroxide) to raise the sample pH to >12.

  • Solvent Selection:

    • If recovery is still low after pH adjustment, your solvent may not be optimal.

    • Test a range of immiscible organic solvents with varying polarities.

    SolventPolarity IndexNotes
    Hexane 0.1Very non-polar. Good for highly lipophilic compounds.
    Methyl-tert-butyl ether (MTBE) 2.5A common choice for a wide range of drugs.
    Ethyl Acetate 4.4More polar. Can sometimes form emulsions.
    Dichloromethane (DCM) 3.1Denser than water. Effective but can extract more interferences.
  • "Salting Out" Effect:

    • The addition of a salt (e.g., sodium sulfate, sodium chloride) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase, improving recovery.[13]

    • Action: Saturate the basified plasma sample with NaCl or Na₂SO₄ before adding the organic solvent.[14]

C. Troubleshooting Solid-Phase Extraction (SPE)

SPE offers the highest selectivity and concentration factor but is the most complex method to develop. Low recovery in SPE can be due to several distinct failure points in the process.[15][16][17]

Common Issue: The analyte either fails to bind to the sorbent, is washed off prematurely, or is not completely eluted.[18]

SPE relies on the specific interaction of the analyte with a solid sorbent. For N-phenethyl-BMPEA, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent would be appropriate. Each step—conditioning, equilibration, loading, washing, and eluting—must be optimized.[19] For example, for a reversed-phase sorbent, the analyte must be loaded under aqueous conditions where it will be retained, washed with a weak organic solvent to remove interferences without dislodging the analyte, and finally eluted with a strong organic solvent.

To find where the loss is occurring, you must analyze the fractions from each step of the SPE process.[19]

  • Perform your standard SPE procedure on a spiked sample.

  • Collect the Load eluate (the sample that passes through the cartridge during loading).

  • Collect the Wash eluate .

  • Collect the final Elution fraction .

  • Analyze all three fractions.

    • Analyte in Load? -> Binding failure. The sample conditions (pH, organic content) or sorbent type are incorrect.

    • Analyte in Wash? -> Premature elution. The wash solvent is too strong.

    • No/Low Analyte in Elution? -> Incomplete elution. The elution solvent is too weak, or strong irreversible binding has occurred.

SPE_Workflow cluster_steps SPE Steps cluster_diagnosis Diagnosis Condition 1. Condition (e.g., MeOH) Equilibrate 2. Equilibrate (e.g., Water) Load 3. Load Sample (Collect Flow-through) Wash 4. Wash (e.g., 5% MeOH) (Collect Wash) DiagLoad Analyte in Load? -> Binding Failure Load->DiagLoad Elute 5. Elute (e.g., 90% MeOH) (Collect Eluate) DiagWash Analyte in Wash? -> Wash Too Strong Wash->DiagWash DiagElute Low Analyte in Eluate? -> Elution Failure Elute->DiagElute

Caption: Diagnostic workflow for Solid-Phase Extraction.

  • Binding Failure:

    • Sorbent Choice: Ensure you are using an appropriate sorbent (e.g., C18 for hydrophobic retention or a mixed-mode cation exchange like MCX for ionic and hydrophobic retention).

    • Sample Pre-treatment: Dilute the plasma sample at least 1:1 with an aqueous buffer to reduce protein binding and decrease organic content. For reversed-phase, ensure the pH is adjusted to make the analyte charged (pH < 8) to increase polarity and retention from an aqueous solution. For cation exchange, the pH should be adjusted to ensure the amine is protonated (charged).

  • Wash Solvent Too Strong:

    • Decrease the percentage of organic solvent in your wash step (e.g., from 20% methanol to 5% methanol).

    • Ensure the pH of the wash solvent maintains the desired interaction (e.g., for cation exchange, keep the pH acidic).

  • Incomplete Elution:

    • Increase the strength of the elution solvent (e.g., from 90% methanol to 100% methanol, or add a small amount of acid or base).

    • For cation exchange, the elution solvent must contain a counter-ion to disrupt the ionic interaction. A common choice is 5% ammonium hydroxide in methanol.

Q3: Could non-specific binding to labware be the cause of my low recovery?

Short Answer: Yes, especially at low concentrations. Hydrophobic and/or charged molecules like N-phenethyl-BMPEA can adsorb to the surfaces of plastic tubes, pipette tips, and vials.[20][21]

Scientific Rationale

Non-specific binding (NSB) occurs when analytes adhere to surfaces through hydrophobic or electrostatic interactions.[20] This is a significant issue for peptides and certain small molecules, particularly when working with very low concentrations where the surface area to analyte mass ratio is high.[22] The composition of the solution (e.g., lack of protein in a clean reconstitution solvent) and the type of plasticware can exacerbate the problem.[20]

Troubleshooting Protocol
  • Reconstitution Solvent Test:

    • Prepare a standard of N-phenethyl-BMPEA in your final reconstitution solvent (e.g., 50:50 water:acetonitrile).

    • Transfer this solution sequentially through all the tubes and tips you would use post-extraction (e.g., from the evaporation tube to the autosampler vial).

    • Analyze the final solution and compare its concentration to a standard that did not undergo the transfers. A significant drop indicates NSB.

Potential Solutions
  • Use Low-Binding Labware: Switch to specially treated low-adsorption polypropylene tubes and vials.

  • Solvent Composition: Add a small amount of organic solvent (e.g., 10-20% acetonitrile) or a protein (e.g., 0.1% Bovine Serum Albumin) to aqueous solutions to reduce NSB.

  • Silanize Glassware: If using glass, silanizing the surfaces can create a more inert barrier.

  • Minimize Transfers: Design your workflow to minimize the number of sample transfer steps.

Q4: My extraction recovery seems acceptable, but my final result is still low. Could it be a matrix effect?

Short Answer: Yes. This is a classic symptom of matrix effects, specifically ion suppression in LC-MS/MS analysis.

Scientific Rationale

Matrix effects occur when co-eluting endogenous components from the plasma extract interfere with the ionization of the analyte in the mass spectrometer's source.[23][24] This doesn't represent a physical loss of the analyte but rather a suppression (or sometimes enhancement) of its signal, leading to an apparent low recovery.[25] Even with good extraction, residual phospholipids or other matrix components can cause significant ion suppression.[11][23]

Diagnostic Protocol: Post-Extraction Spike Test

This is the standard method for quantitatively assessing matrix effects.[24]

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike your analyte into the final reconstitution solvent at a specific concentration.

    • Set B (Post-Extraction Spike): Extract a blank plasma sample using your method. In the final step, spike the extracted blank matrix with the analyte to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank plasma with the analyte before extraction and process it.

  • Calculate Recovery and Matrix Effect:

    • Overall Recovery (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • Extraction Efficiency (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    If the Matrix Effect is significantly less than 100% (e.g., <85%), you have ion suppression.[1]

Potential Solutions
  • Improve Sample Cleanup: If you are using PPT, switch to a more selective method like SPE or LLE to better remove interfering components.[23][25]

  • Optimize Chromatography:

    • Modify your LC gradient to better separate the analyte from the matrix interferences. Often, a shallower gradient can resolve the analyte from the early-eluting phospholipids.

    • Switch to a different column chemistry (e.g., a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) that may offer different selectivity for the analyte versus the matrix components.

  • Sample Dilution: Diluting the final extract can sometimes mitigate matrix effects, but this may compromise the limit of quantitation.[26]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS is chemically identical to the analyte and will co-elute and experience the same degree of ion suppression. By using the peak area ratio of the analyte to the SIL-IS, the matrix effect is normalized, leading to accurate quantification.

References

  • Biochemia Medica. (2024). Quality assurance of add-on testing in plasma samples: stability limit for 29 biochemical analytes. Available at: [Link]

  • SciSpace. (2002). Stability Studies of Twenty-Four Analytes in Human Plasma and Serum. Available at: [Link]

  • PubMed. (2025). Xenobiotics recovery from plasma using solid phase extraction with C-18 sorbent - The reasons of literature discrepancies. Available at: [Link]

  • Oxford Academic. (2002). Stability Studies of Twenty-Four Analytes in Human Plasma and Serum. Clinical Chemistry, Volume 48, Issue 12. Available at: [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?. Available at: [Link]

  • Bevital. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical Biochemistry, Volume 45, Issue 9. Available at: [Link]

  • Hawach. (2025). The Reason of Poor Sample Recovery When Using SPE. Available at: [Link]

  • PMC. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis, Volume 8, Issue 1. Available at: [Link]

  • Longdom Publishing. (N.D.). Stability of Selected Biochemical Analytes in Plasma Samples Stor. Journal of Clinical Chemistry and Laboratory Medicine. Available at: [Link]

  • LCGC International. (2019). Solving Recovery Problems in Solid-Phase Extraction. Available at: [Link]

  • PMC. (N.D.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Waters Knowledge Base. (N.D.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613. Available at: [Link]

  • Chromatography Today. (2020). Challenges with Sample Preparation. Available at: [Link]

  • MDPI. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, Volume 25, Issue 13. Available at: [Link]

  • Bioanalysis Zone. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Available at: [Link]

  • Chromatography Online. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]

  • ResearchGate. (2025). Matrix effect in a view of LC-MS/MS: An overview. Available at: [Link]

  • Wikipedia. (N.D.). N-Methylphenethylamine. Available at: [Link]

  • Phenomenex. (N.D.). Sample Prep Tech Tip: Low Recovery- SPE Method. Available at: [Link]

  • Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, Volume 16, Issue 7. Available at: [Link]

  • PubMed. (2004). Protein precipitation as a possible important pitfall in the clinical chemistry analysis of blood samples containing monoclonal immunoglobulins: 2 case reports and a review of the literature. Annals of Clinical Biochemistry, Volume 41, Pt 5. Available at: [Link]

  • European Pharmaceutical Review. (2017). Sample preparation – is it possible to have too much?. Available at: [Link]

  • PMC. (N.D.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, Volume 3, Issue 6. Available at: [Link]

  • FooDB. (2010). Showing Compound N-Methylphenethylamine (FDB010581). Available at: [Link]

  • ResearchGate. (N.D.). Extraction recoveries obtained from plasma samples with and without Na2SO4 addition. Available at: [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available at: [Link]

  • ChemBK. (2024). Phenethylamine. Available at: [Link]

  • SlidePlayer. (N.D.). LC-MS/MS bioanalysis of peptides – How to manage non specific binding?. Available at: [Link]

  • LinkedIn. (N.D.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Available at: [Link]

  • Wikipedia. (N.D.). Phenethylamine. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison: Mass Spectrometric Characterization of BMPEA vs. N-Phenethyl-BMPEA

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the mass fragmentation patterns of


-Methylphenethylamine (BMPEA)  and its N-substituted analog, N-Phenethyl-BMPEA .

This analysis is structured for researchers in forensic toxicology and drug development, focusing on the mechanistic differentiation of these isomers using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary & Structural Basis

BMPEA (


-methylphenethylamine) is a positional isomer of amphetamine.[1][2] While amphetamine possesses an 

-methyl group, BMPEA features a

-methyl group.[1][2] This subtle structural difference fundamentally alters the fragmentation kinetics, particularly under Electron Ionization (EI).

N-Phenethyl-BMPEA is the N-substituted derivative where a phenethyl group is attached to the amine nitrogen. This modification increases lipophilicity and introduces competitive


-cleavage pathways, significantly shifting the mass spectral signature compared to the parent compound.
Structural Comparison
CompoundIUPAC NameFormulaMWStructure Note
BMPEA 2-phenylpropan-1-amine

135.21Primary amine; Methyl on

-carbon.[1][2]
N-Phenethyl-BMPEA N-(2-phenylethyl)-2-phenylpropan-1-amine

239.36Secondary amine; BMPEA core + Phenethyl tail.

Mass Fragmentation Mechanisms (GC-MS/EI)

Under standard Electron Ionization (70 eV), phenethylamines undergo predictable fragmentation dominated by


-cleavage  initiated by the radical cation on the nitrogen atom.
BMPEA Fragmentation

Unlike amphetamine, which yields a base peak at


 44  (

), BMPEA undergoes

-cleavage at the

bond to yield a primary iminium ion.
  • Mechanism: Ionization of the nitrogen lone pair triggers cleavage of the bond between the

    
    -carbon (
    
    
    
    ) and the
    
    
    -carbon (
    
    
    ).
  • Primary Fragment (Base Peak): The unsubstituted methylene-ammonium ion

    
    .
    
  • Diagnostic Ion:

    
     30 .
    
  • Secondary Fragments:

    • 
       105:  The benzylic carbocation 
      
      
      
      . This is more stable than the benzyl cation (
      
      
      91) due to the secondary methyl group, making it a significant peak for BMPEA compared to amphetamine.
    • 
       77:  Phenyl cation.
      
N-Phenethyl-BMPEA Fragmentation

The addition of the phenethyl group creates a secondary amine with two competing


-cleavage sites.
  • Pathway A (BMPEA Side Cleavage):

    • Cleavage of the

      
       bond on the BMPEA side.
      
    • Fragment: N-phenethyl-methylene-ammonium ion (

      
      ).
      
    • Mass:

      
      .
      
    • Significance: This is the predicted Base Peak . It distinguishes N-phenethyl-BMPEA from N-phenethyl-amphetamine (which yields

      
       148).
      
  • Pathway B (Phenethyl Side Cleavage):

    • Cleavage of the benzylic bond on the phenethyl chain.

    • Fragment: N-(2-phenylpropyl)-methylene-ammonium ion.

    • Mass:

      
      .
      
    • Note: This pathway is generally less favored than Pathway A due to the stability of the neutral radical lost, but the resulting ion is isomeric with the base peak of N-phenethyl-amphetamine.

  • Pathway C (Tropylium Formation):

    • 
       91:  Formation of the tropylium ion (
      
      
      
      ) is prominent due to the two benzyl moieties available in the molecule.
Diagrammatic Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways for both compounds.

Fragmentation BMPEA BMPEA (MW 135) [Ph-CH(CH3)-CH2-NH2] Ion_30 Base Peak: m/z 30 [CH2=NH2]+ BMPEA->Ion_30 Alpha-Cleavage (Primary) Ion_105 m/z 105 [Ph-CH(CH3)]+ BMPEA->Ion_105 Benzylic Cleavage NP_BMPEA N-Phenethyl-BMPEA (MW 239) [Ph-CH(CH3)-CH2-NH-CH2-CH2-Ph] Ion_134 Base Peak: m/z 134 [CH2=NH-CH2CH2Ph]+ NP_BMPEA->Ion_134 Alpha-Cleavage (Side A) Ion_91 m/z 91 [Tropylium]+ NP_BMPEA->Ion_91 Benzyl Cleavage

Figure 1: Comparative fragmentation pathways under Electron Ionization (EI).

LC-MS/MS (ESI) Differentiation

In Liquid Chromatography-Mass Spectrometry (ESI positive mode), the fragmentation is driven by Collision-Induced Dissociation (CID).[3]

BMPEA (ESI+)
  • Precursor Ion:

    
    .
    
  • Major Transition 1 (

    
     119):  Loss of ammonia (
    
    
    
    , -17 Da). This is the Quantifier Ion .
    • Reaction:

      
      .
      
  • Major Transition 2 (

    
     91):  Tropylium ion formation. Qualifier Ion .
    
N-Phenethyl-BMPEA (ESI+)
  • Precursor Ion:

    
    .
    
  • Fragment 1 (

    
     136):  Loss of styrene (
    
    
    
    , -104 Da) via McLafferty-type rearrangement or direct C-N cleavage, regenerating the protonated BMPEA core.
  • Fragment 2 (

    
     105):  Formation of the phenethyl cation (
    
    
    
    ) or the methyl-benzyl cation from the BMPEA side.

Comparative Data Summary

The following table summarizes the key diagnostic ions required to distinguish these compounds from their amphetamine counterparts.

FeatureBMPEA Amphetamine (Ref)N-Phenethyl-BMPEA N-Phenethyl-Amphetamine (Ref)
Precursor (ESI) 136136240240
Base Peak (EI) 30 44134 148
Key Fragment 1 105 (Strong)91 (Base)9191
Key Fragment 2 7765105105
Differentiation Absence of m/z 44Presence of m/z 44m/z 134 dominance m/z 148 dominance
Experimental Protocol: GC-MS Differentiation

To validate these patterns in the lab, follow this standard screening protocol:

  • Sample Prep: Extract sample (urine/powder) with basic buffer (pH 10) into ethyl acetate.

  • Derivatization (Optional but Recommended): Use TFAA (Trifluoroacetic anhydride) to improve peak shape.

    • Note: BMPEA-TFA will shift mass by +96 Da. N-Phenethyl-BMPEA (secondary amine) will also derivatize.

  • GC Parameters:

    • Column: Rxi-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • MS Parameters: Scan range 40-400 amu; Source Temp 230°C.

  • Analysis: Look for the elution order. N-substituted phenethylamines generally elute significantly later than their primary amine parents due to increased molecular weight and boiling point.

References

  • Analysis of

    
    -Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics, 2025.[1][2]
    [Link]
    
  • A novel method to distinguish

    
    -methylphenylethylamines from isomeric 
    
    
    
    -methylphenylethylamines by LC-MS.
    Forensic Toxicology, 2019. [Link]
  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 2021. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines. Molecules, 2018. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for BMPEA Impurities per ISO/IEC 17025

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for BMPEA Impurity Profiling

β-Methylphenethylamine (BMPEA) is a positional isomer of amphetamine that has been identified as an adulterant in dietary and weight-loss supplements.[1][2][3] Its structural similarity to amphetamine raises significant safety concerns and necessitates rigorous analytical oversight to ensure product quality and consumer safety.[3][4] The identification and quantification of impurities—unwanted chemicals that can arise from synthesis, degradation, or storage—are critical aspects of pharmaceutical quality control.[5][6][7]

For a testing laboratory, demonstrating the fitness-for-purpose of an analytical method is not merely a procedural step but the very foundation of data integrity. The international standard ISO/IEC 17025 provides a framework for the competence of testing and calibration laboratories, with a significant emphasis on the validation of analytical methods.[8][9] This guide provides an in-depth comparison of analytical methodologies for BMPEA impurity analysis, grounded in the principles of ISO/IEC 17025. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison to empower researchers and drug development professionals in their selection of the most appropriate analytical technique.

Pillar 1: Understanding ISO/IEC 17025 Method Validation Parameters

Method validation provides objective evidence that a method is suitable for its intended use.[9] According to ISO/IEC 17025, a comprehensive validation process evaluates several key performance characteristics to ensure results are reliable, repeatable, and accurate.[8][9][10] These parameters are interconnected and collectively define the performance envelope of an analytical method.

The core parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[11]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

ISO_17025_Validation_Parameters Method Analytical Method Validation Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD defines limits LOQ LOQ Linearity->LOQ defines limits Accuracy->Precision related Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelationship of core analytical method validation parameters per ISO/IEC 17025.

Pillar 2: Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including required sensitivity, sample matrix, and available instrumentation. We will compare three commonly employed techniques for the analysis of pharmaceutical impurities: HPLC-UV, GC-MS, and UPLC-MS/MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is considered a gold standard for pharmaceutical impurity analysis due to its versatility and robustness.[5] It is particularly well-suited for non-volatile or thermally unstable compounds, making it a primary choice for many active pharmaceutical ingredients (APIs) and their related substances.[13][14]

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar amine compounds like BMPEA and its likely impurities.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used. The buffer controls the pH to ensure consistent ionization of the amine group, which is crucial for reproducible retention times. The organic solvent is the "strong" solvent used to elute the compounds from the column. A gradient elution (where the proportion of organic solvent is increased over time) is often employed to effectively separate impurities with a wide range of polarities.

  • UV Detection: BMPEA contains a phenyl ring, which is a chromophore that absorbs UV light. Detection is typically set at a wavelength where this absorption is maximal (e.g., ~210-220 nm), providing good sensitivity.

  • Sample Preparation: Accurately weigh and dissolve 25 mg of the BMPEA drug substance in the mobile phase to a final concentration of 0.5 mg/mL.

  • Standard Preparation: Prepare a stock solution of BMPEA reference standard at 0.5 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 10 µg/mL. Prepare an impurity standard at a concentration relevant to the specification limit (e.g., 0.1% level, which is 0.5 µg/mL).

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV Diode Array Detector (DAD) at 215 nm.

  • Analysis: Inject a blank (mobile phase), followed by the calibration standards, the sample solution, and a system suitability standard.

  • Validation: Perform validation experiments to determine specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as per the laboratory's validation protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution Injection Inject Sample (10 µL) SamplePrep->Injection StdPrep Standard & Calibration Curve Preparation StdPrep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (215 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for BMPEA impurity analysis by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[15] For compounds like BMPEA, which are not highly volatile due to the polar amine group, a derivatization step is often required to increase volatility and improve chromatographic performance.[16]

Causality Behind Experimental Choices:

  • Derivatization: Amines can exhibit poor peak shape (tailing) in GC due to their interaction with active sites on the column. Derivatization, for example with trifluoroacetic anhydride (TFAA), converts the polar -NH2 group into a less polar, more volatile trifluoroacetyl amide. This results in sharper, more symmetrical peaks and improved sensitivity.

  • Temperature Programming: The GC oven temperature is ramped up over the course of the analysis. This allows for the separation of compounds with different boiling points. Low-boiling impurities (like residual solvents) will elute first at lower temperatures, while the derivatized BMPEA and higher-boiling impurities will elute later as the temperature increases.

  • Mass Spectrometry (MS) Detection: MS provides both quantitative data and qualitative structural information. The electron ionization (EI) source fragments molecules in a reproducible way, creating a unique "fingerprint" mass spectrum that can be used to confirm the identity of an impurity by comparison to a spectral library.

  • Sample Preparation & Derivatization:

    • Accurately weigh 10 mg of the BMPEA drug substance into a vial.

    • Add 1 mL of a suitable solvent (e.g., Ethyl Acetate).

    • Add 100 µL of trifluoroacetic anhydride (TFAA) and cap the vial.

    • Heat at 70°C for 30 minutes to complete the derivatization.

    • Cool to room temperature before analysis.

  • Standard Preparation: Prepare a derivatized standard in the same manner using BMPEA reference material.

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split mode (e.g., 20:1).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MSD Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis & Validation: Inject the derivatized blank, standard, and sample. Validate the method for the key performance parameters.

Method 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents the pinnacle of sensitivity and specificity for trace-level impurity analysis.[[“]][18] By using columns with smaller particles (<2 µm), UPLC systems achieve higher resolution and much faster analysis times compared to conventional HPLC. Coupling this with a tandem mass spectrometer (MS/MS) provides unparalleled selectivity.

Causality Behind Experimental Choices:

  • UPLC Separation: The higher efficiency of UPLC allows for better separation of closely eluting isomers and impurities, which is critical as BMPEA is a positional isomer of amphetamine.[19][20] This also enables very short run times, increasing sample throughput.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like BMPEA. It typically forms a protonated molecular ion [M+H]+ in positive ion mode, which is then passed into the mass spectrometer.

  • Multiple Reaction Monitoring (MRM): This is the key to the high selectivity and sensitivity of tandem MS. The first quadrupole (Q1) is set to isolate only the parent ion of the target analyte (e.g., m/z 136.1 for BMPEA). This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor only for a specific, characteristic fragment ion. This two-stage filtering process eliminates nearly all chemical noise, resulting in extremely low detection limits. This is essential when dealing with potentially mutagenic impurities (PMIs) that have very low Threshold of Toxicological Concern (TTC) limits.[18][21]

  • Sample Preparation: Prepare the sample as described for HPLC-UV, but potentially at a lower concentration (e.g., 0.1 mg/mL) due to the high sensitivity of the instrument. Dilute further if necessary.

  • Standard Preparation: Prepare calibration standards over a very low concentration range (e.g., 0.01 ng/mL to 100 ng/mL).

  • Chromatographic & MS Conditions:

    • Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer or equivalent.[18]

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • BMPEA: Precursor ion m/z 136.1 -> Product ion m/z 119.1 (for quantification) and m/z 91.1 (for confirmation).[1]

      • Specific transitions would be optimized for each potential impurity.

  • Analysis & Validation: Perform a full validation as required by ISO 17025, paying close attention to achieving the extremely low LOD and LOQ values this technique is capable of.

Pillar 3: Data-Driven Comparison and Method Selection

The ultimate choice of method depends on a balance of technical requirements, regulatory expectations, and available resources. The following table summarizes the expected performance of each validated method.

Table 1: Comparative Summary of Validated Method Performance (Hypothetical Data)

Validation ParameterHPLC-UVGC-MS (with Derivatization)UPLC-MS/MS
Specificity Good; may be compromised by co-eluting impurities with similar UV spectra.Very Good; identity confirmed by mass spectrum.Excellent; identity confirmed by specific MRM transitions.
Linearity (R²) > 0.999> 0.998> 0.999
LOD ~ 0.05 µg/mL (50 ppb)~ 0.02 µg/mL (20 ppb)~ 0.001 µg/mL (1 ppb)
LOQ ~ 0.15 µg/mL (150 ppb)~ 0.06 µg/mL (60 ppb)~ 0.003 µg/mL (3 ppb)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%< 1.5%
Analysis Time ~ 25 minutes~ 15 minutes (plus derivatization)~ 5 minutes
Cost & Complexity LowMediumHigh
Decision-Making Framework

The selection of the optimal analytical method is a function of the analytical problem. The following logical workflow can guide this decision process.

Method_Selection_Framework Start Start: Define Analytical Need Impurity_Type Is the impurity potentially genotoxic or requires ultra-trace quantification? Start->Impurity_Type Volatile_Check Are volatile impurities (e.g., residual solvents) also a primary target? Impurity_Type->Volatile_Check No UPLC_MS Select UPLC-MS/MS Impurity_Type->UPLC_MS Yes Routine_QC Is this for routine QC of known, specified impurities above 0.05%? Volatile_Check->Routine_QC No GC_MS Select GC-MS Volatile_Check->GC_MS Yes Routine_QC->UPLC_MS No (Unknowns or complex mixture) HPLC_UV Select HPLC-UV Routine_QC->HPLC_UV Yes

Caption: Decision workflow for selecting the appropriate analytical method for BMPEA impurities.

Conclusion

The validation of analytical methods for BMPEA impurities under ISO/IEC 17025 is a multi-faceted process that ensures data is scientifically sound and fit for its intended purpose.

  • HPLC-UV remains the workhorse for routine quality control, offering a robust and cost-effective solution for quantifying specified impurities at levels typically required by pharmacopoeias.

  • GC-MS provides a valuable alternative, especially when volatile impurities are also of concern, though it often requires an additional derivatization step which can impact precision.

  • UPLC-MS/MS is the undisputed leader in sensitivity and specificity. It is the essential tool for trace-level analysis, identification of unknown impurities, and meeting the stringent regulatory limits for potentially genotoxic impurities.

Ultimately, the responsibility of the Senior Application Scientist is not to advocate for a single "best" method, but to employ a risk-based approach, selecting and rigorously validating the technique that provides the most reliable and accurate data for the specific question at hand. This commitment to scientific integrity and adherence to standards like ISO/IEC 17025 is paramount in safeguarding public health and ensuring the quality of pharmaceutical products.

References

  • Title: Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS Source: ResearchGate URL: [Link]

  • Title: Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS Source: MDPI URL: [Link]

  • Title: Analytical methods for detecting phenethylamines in dietary supplements Source: Consensus URL: [Link]

  • Title: Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS Source: Springer URL: [Link]

  • Title: Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS Source: PubMed URL: [Link]

  • Title: Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025) Source: Irish National Accreditation Board (INAB) URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: A rapid and sensitive UPLC-MS/MS method for simultaneous determination of four potential mutagenic impurities at trace levels in ripretinib drug substance Source: PMC (PubMed Central) URL: [Link]

  • Title: ISO 17025 Method Validation: A Step-by-Step Guide for Laboratories Source: Wintersmith Advisory LLC URL: [Link]

  • Title: Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis Source: Waters Corporation URL: [Link]

  • Title: Validation services for analytical methods at FILAB laboratory Source: FILAB URL: [Link]

  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL: [Link]

  • Title: CRITERIA FOR VALIDATION OF METHODS USED BY CHEMICAL LABORATORIES AND RELATED INDUSTRIES Source: SADCAS URL: [Link]

  • Title: Verification and validation of analytical methods in accordance with the ISO/IEC 17025 standard Source: ResearchGate URL: [Link]

  • Title: Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS Source: MDPI URL: [Link]

  • Title: GC-MS or HPLC for quantitative measurement of amino acids in feed samples? Source: ResearchGate URL: [Link]

  • Title: Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Source: Food Safety Institute URL: [Link]

  • Title: Understanding the Difference Between GCMS and HPLC Source: GenTech Scientific URL: [Link]

  • Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL: [Link]

  • Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL: [Link]

  • Title: Validation of Analytical Methods Source: University of Tartu URL: [Link]

  • Title: A comprehensive review on development and validation of analytical methods Source: Universal Journal of Pharmaceutical Research URL: [Link]

  • Title: Dietary Supplements Tainted with Amphetamine Isomer BMPEA Source: LCGC International URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters Source: PMC (PubMed Central) URL: [Link]

  • Title: Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS Source: PMC (PubMed Central) URL: [Link]

Sources

Safety Operating Guide

2-phenyl-N-(2-phenylethyl)propan-1-amine: Safe Handling & Disposal Guide

[1][2]

Executive Summary & Immediate Safety Profile[1][2][3]

2-phenyl-N-(2-phenylethyl)propan-1-amine is a secondary amine structurally related to the phenethylamine class.[1][2] In the context of drug development, it is often handled as a synthesis intermediate or a pharmacologically active analog.

CRITICAL DISPOSAL DIRECTIVE:

  • DO NOT dispose of down the drain (Sanitary Sewer).

  • DO NOT mix with oxidizing acids (Nitric, Chromic) or nitrites (Risk of carcinogenic nitrosamine formation).[2]

  • MANDATORY: This substance requires high-temperature incineration via a licensed hazardous waste handler.[1][2]

Emergency Response Card (Quick Reference)
Hazard ClassGHS Classification (Estimated)Immediate Action
Health Skin Corr.[1][2] 1B / Acute Tox. 3 Skin: Wash with soap/water for 15 min.[2] Eyes: Rinse for 15 min; seek medical aid.[2][3]
Reactivity Secondary Amine Incompatible with strong oxidizers, acid chlorides, and anhydrides.[2]
Spill Environmental Toxin Absorb with vermiculite or sand.[2] Do not use sawdust (flammability risk with oxidizers).[2]
Fire Combustible Liquid Use CO₂, Dry Chemical, or Alcohol-resistant foam.[1][2][4]

Chemical Characterization & Waste Classification[2][6]

Before disposal, you must accurately characterize the waste stream.[5][6] This molecule is a lipophilic organic base.[2]

Physicochemical Properties (For Waste Profiling)
PropertyValue / CharacteristicImpact on Disposal
Physical State Liquid (Viscous oil) or Solid (HCl salt)Determines packaging (Drum vs. Pail).[1][2]
Basicity pKa

9.5 - 10.5
Corrosive (D002) if pH

12.5 in aqueous solution.[1][2]
Solubility Low in water; High in organic solvents (EtOH, DCM)Requires organic solvent waste stream.[2]
Flash Point > 100°C (Estimated)Likely not D001 unless in flammable solvent.[2]
Stability Stable, but hygroscopic (if salt)Keep containers tightly sealed.[2]
Regulatory Waste Codes (RCRA - USA)[1][2]
  • D002 (Corrosivity): Applicable if the waste is an aqueous solution with pH

    
     12.5.[2][7]
    
  • D001 (Ignitability): Applicable only if the amine is dissolved in a solvent with Flash Point < 60°C (e.g., Acetone, Methanol).[2]

  • Non-Specific Organic: If neither D001 nor D002 applies, classify as "Non-RCRA Regulated Hazardous Waste" (state regulations may vary) or "Toxic Waste" based on LD50 profile.[2]

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization & Segregation[2]

The "Nitrosamine Rule": As a secondary amine, this compound can react with nitrosating agents (nitrites, nitrous acid, nitrogen oxides) to form N-nitrosamines , which are potent carcinogens.[1][2]

  • Strict Segregation: Never place this waste in a container that previously held or currently holds nitric acid or sodium nitrite.[2]

Neutralization (Optional but Recommended for Large Volumes): If you have >500mL of the free base, it is safer to convert it to a salt before long-term storage to reduce volatility and skin absorption risk.[2]

  • Dissolve amine in ethanol.[2]

  • Slowly add 1M HCl in ethanol/water while stirring on ice.

  • Check pH to neutral (pH 6-8).[2]

  • Dispose of the resulting solution as Flammable Solvent Waste .

Phase 2: Packaging & Labeling[2]

Step-by-Step Packaging:

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.[2] Avoid metal containers if the amine is wet/aqueous (corrosion risk).

  • Headspace: Leave 10% headspace to allow for thermal expansion.[2]

  • Secondary Containment: Place the primary waste bottle into a secondary tray during transfer to prevent bench contamination.

Labeling Requirements:

  • Chemical Name: Write out full name: "2-phenyl-N-(2-phenylethyl)propan-1-amine".

  • Constituents: If in solution, list the solvent (e.g., "90% Methanol, 10% Amine").

  • Hazard Checkboxes: [x] Toxic [x] Corrosive (if free base) [x] Flammable (if in solvent).[1][2]

Phase 3: The Disposal Decision Tree

Use the following logic flow to determine the correct physical waste stream.

DisposalWorkflowStartWaste Generation:2-phenyl-N-(2-phenylethyl)propan-1-amineStateCheckPhysical State?Start->StateCheckSolidSolid / Powder(e.g., HCl Salt)StateCheck->SolidLiquidLiquid / Oil(Free Base)StateCheck->LiquidSolutionDissolved inSolventStateCheck->SolutionLabPackAction: Lab Pack(Solid Waste Drum)Solid->LabPackDouble BagPureBaseIs it Pure Free Base?Liquid->PureBaseSolventCheckSolvent Type?Solution->SolventCheckIncinerationAction: High BTUIncineration StreamPureBase->IncinerationHigh ToxicityHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, Acetone)SolventCheck->NonHalogenatedHaloStreamAction: HalogenatedWaste StreamHalogenated->HaloStreamNonHaloStreamAction: FlammableWaste StreamNonHalogenated->NonHaloStream

Figure 1: Decision matrix for segregating amine waste streams based on physical state and solvent composition.[1][2]

Scientific Rationale & Compliance

Why Incineration?

Biological wastewater treatment plants (WWTP) often struggle to degrade complex aromatic amines.[2] These compounds can be toxic to the bacteria used in sludge treatment (nitrification inhibition) and may persist in the effluent, posing risks to aquatic life (Chronic Aquatic Toxicity). High-temperature incineration (>1000°C) ensures complete mineralization to CO₂, H₂O, and N₂/NOx (scrubbed).[1][2]

Regulatory Compliance Check (USA/Global)[1][2]
  • DEA (USA): While this specific isomer may not be explicitly Scheduled, it is a structural analog of phenethylamines.[2] If you are synthesizing this for human consumption research, strictly adhere to the Federal Analog Act . For disposal, treat it as a controlled chain of custody to prevent diversion.[2]

  • EPA (RCRA): Failure to classify the pH of the waste (Corrosivity) is a common violation.[2] Always measure pH if the waste contains water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2023).[2] Compound Summary: Phenethylamine Derivatives. National Library of Medicine.[2] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.